PROTAC HER2 degrader-1
Description
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Properties
Molecular Formula |
C49H55N11O7 |
|---|---|
Molecular Weight |
910.0 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[7-[4-[3-[6-methoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-7-yl]oxypropyl]piperazin-1-yl]heptylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C49H55N11O7/c1-32-25-34(10-13-41(32)67-35-15-19-59-44(27-35)52-31-54-59)55-46-38-28-42(65-2)43(29-39(38)51-30-53-46)66-24-8-18-58-22-20-57(21-23-58)17-7-5-3-4-6-16-50-33-9-11-36-37(26-33)49(64)60(48(36)63)40-12-14-45(61)56-47(40)62/h9-11,13,15,19,25-31,40,50H,3-8,12,14,16-18,20-24H2,1-2H3,(H,51,53,55)(H,56,61,62) |
InChI Key |
IQCKLHMMRZVWLF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of Targeted Protein Degradation: A Technical Deep Dive into PROTAC HER2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is undergoing a paradigm shift with the emergence of Proteolysis Targeting Chimeras (PROTACs). This innovative modality offers a novel approach to neutralize pathogenic proteins by hijacking the cell's own protein disposal machinery. This technical guide provides an in-depth exploration of the mechanism of action of a specific, pre-clinical therapeutic candidate, PROTAC HER2 degrader-1, designed to eliminate the human epidermal growth factor receptor 2 (HER2), a well-established oncogenic driver in various cancers, most notably breast and gastric cancers.
Core Mechanism of Action: Orchestrating HER2 Destruction
This compound is a heterobifunctional molecule meticulously engineered to induce the selective degradation of the HER2 protein.[1][2] Its mechanism of action can be dissected into a catalytic cycle of recognition, ubiquitination, and proteasomal degradation.
A Ternary Complex Formation: The PROTAC molecule acts as a molecular bridge, simultaneously binding to the HER2 protein and an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[1] This proximity induces the formation of a ternary complex, bringing the E3 ligase into close quarters with the HER2 target.
Ubiquitination Cascade: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the HER2 protein. This process results in the formation of a polyubiquitin (B1169507) chain, which acts as a molecular "tag" for degradation.[1]
Proteasomal Degradation: The polyubiquitinated HER2 protein is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted or misfolded proteins. The proteasome unfolds and proteolytically cleaves the HER2 protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule, having completed its task, is then released to engage another HER2 protein, thus acting catalytically.
Caption: The catalytic cycle of this compound.
Quantitative Efficacy and Cellular Impact
The potency of this compound has been quantified through various in vitro assays, demonstrating its high selectivity and efficiency in degrading HER2 and inhibiting cancer cell proliferation.
| Parameter | Cell Line | Value | Description |
| DC₅₀ | BT-474 (Breast Cancer) | 69 nM | Concentration for 50% maximal degradation of HER2.[1][2] |
| NCI-N87 (Gastric Cancer) | 55 nM | Concentration for 50% maximal degradation of HER2.[1] | |
| Dₘₐₓ | BT-474 (Breast Cancer) | 96% | Maximum percentage of HER2 degradation.[1][2] |
| NCI-N87 (Gastric Cancer) | 94% | Maximum percentage of HER2 degradation.[1] | |
| IC₅₀ | BT-474 (Breast Cancer) | 0.047 nM | Concentration for 50% inhibition of cell proliferation.[1][2] |
| SK-BR-3 (Breast Cancer) | 0.098 nM | Concentration for 50% inhibition of cell proliferation.[1] | |
| NCI-N87 (Gastric Cancer) | 0.137 nM | Concentration for 50% inhibition of cell proliferation.[1] |
Impact on Downstream Signaling Pathways
HER2 is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[3][4][5] By degrading the HER2 protein, this compound effectively shuts down these oncogenic signals. The primary pathways affected are the PI3K/AKT/mTOR and RAS/MEK/MAPK pathways.[3]
Caption: Inhibition of HER2 downstream signaling by this compound.
Studies have shown that treatment with this compound leads to a potent inhibition of both AKT and ERK phosphorylation in HER2-positive cancer cells.[1] This dual blockade of key survival pathways contributes to the induction of apoptosis and cell cycle arrest in the G1 phase observed in treated cells.[1]
Detailed Experimental Protocols
To facilitate further research and validation, the following are detailed methodologies for key experiments used to characterize this compound.
Western Blotting for HER2 Degradation
Objective: To quantify the extent of HER2 protein degradation following treatment with this compound.
Materials:
-
HER2-positive cancer cell lines (e.g., BT-474, SK-BR-3, NCI-N87)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HER2, anti-p-AKT, anti-p-ERK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) or DMSO for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop with ECL substrate and capture the signal using an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the HER2 signal to the loading control. Express the results as a percentage of the vehicle-treated control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To determine the effect of this compound on the proliferation of HER2-positive cancer cells.
Materials:
-
HER2-positive cancer cell lines
-
This compound
-
96-well plates
-
MTT reagent or CellTiter-Glo luminescent cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of this compound or DMSO for a specified period (e.g., 72 hours).
-
Assay:
-
MTT: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure absorbance.
-
CellTiter-Glo: Add the reagent and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Ubiquitination Assay
Objective: To confirm that HER2 degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
HER2-positive cancer cell lines
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Anti-HER2 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody for western blotting
Procedure:
-
Cell Treatment: Treat cells with this compound in the presence or absence of a proteasome inhibitor (MG132) for a few hours.
-
Immunoprecipitation:
-
Lyse the cells with Co-IP buffer.
-
Incubate the lysates with an anti-HER2 antibody and protein A/G beads to pull down HER2 and its interacting proteins.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a western blot using an anti-ubiquitin antibody to detect polyubiquitinated HER2.
-
-
Data Analysis: An increase in the ubiquitinated HER2 signal in the presence of the PROTAC and proteasome inhibitor confirms ubiquitination-mediated degradation.
References
An In-Depth Technical Guide to PROTAC HER2 Degrader-1 (Compound CH7C4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental validation of PROTAC HER2 degrader-1, also identified as compound CH7C4. This molecule is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Human Epidermal Growth Factor Receptor 2 (HER2), a key oncogenic driver in various cancers, particularly breast and gastric cancers.
Core Structure and Design Principle
This compound is a heterobifunctional molecule meticulously designed to hijack the ubiquitin-proteasome system (UPS) for the targeted destruction of the HER2 protein. Its structure consists of three key components:
-
A HER2-binding moiety: This "warhead" is derived from Tucatinib, a highly selective HER2 tyrosine kinase inhibitor. This ensures specific engagement with the HER2 protein.
-
An E3 Ligase Ligand: The molecule incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
-
A Linker: A flexible chemical linker connects the HER2-binding moiety and the CRBN ligand, optimizing the formation of a stable ternary complex between HER2 and CRBN.
The design is based on the PROTAC mechanism, where the degrader acts as a bridge to bring the target protein (HER2) and the E3 ligase (CRBN) into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the HER2 protein, marking it for degradation by the 26S proteasome.
Quantitative Biological Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The key performance metrics are summarized below.
| Parameter | Cell Line | Value | Description |
| DC₅₀ | BT-474 | 69 nM | Concentration for 50% maximal degradation of HER2. |
| NCI-N87 | 55 nM | Concentration for 50% maximal degradation of HER2. | |
| Dₘₐₓ | BT-474 | 96% | Maximum percentage of HER2 degradation. |
| NCI-N87 | 94% | Maximum percentage of HER2 degradation. | |
| IC₅₀ | BT-474 | 0.047 nM | Concentration for 50% inhibition of cell proliferation. |
| SK-BR-3 | 0.098 nM | Concentration for 50% inhibition of cell proliferation. | |
| NCI-N87 | 0.137 nM | Concentration for 50% inhibition of cell proliferation. | |
| Half-life (PK) | In vivo (Mouse) | 5.31 h | Pharmacokinetic half-life of the compound. |
| TGI | BT-474 Xenograft | 73% | Tumor Growth Inhibition at 10 mg/kg dose. |
Mechanism of Action and Signaling
This compound induces the degradation of HER2, which in turn inhibits downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2][3] The degradation is dependent on the ubiquitin-proteasome system. Key signaling cascades affected include the PI3K/AKT and MAPK/ERK pathways.
The workflow for HER2 degradation by this compound is illustrated below.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the reported findings. The core experimental protocols used to characterize this compound are outlined below.
Western Blotting for Protein Degradation
-
Cell Lysis: Treat HER2-positive cells (e.g., BT-474, NCI-N87) with varying concentrations of this compound for specified time points (e.g., 24 hours). Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against HER2, p-AKT, p-ERK, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software (e.g., ImageJ) to determine DC₅₀ and Dₘₐₓ values.
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells (e.g., BT-474, SK-BR-3, NCI-N87) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Viability Measurement:
-
MTT: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, incubate to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC₅₀ values by fitting the data to a dose-response curve using graphing software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Treat BT-474 cells with this compound at various concentrations (e.g., 0-100 nM) for a specified time.
-
Staining: Harvest and wash the cells with PBS. Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
In Vivo Tumor Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously implant HER2-positive cancer cells (e.g., BT-474) into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound intravenously (i.v.) at specified doses (e.g., 5 or 10 mg/kg) daily for a defined period (e.g., 21 days).[1] The control group receives a vehicle solution.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage to assess anti-tumor activity.[1]
Synthesis Outline
The synthesis of this compound (CH7C4) is a multi-step process involving the preparation of the Tucatinib-derived warhead with a linker attachment point, and the CRBN ligand, followed by their final conjugation. The synthetic routes for Tucatinib analogs and their coupling to linker-E3 ligand moieties have been described in the primary literature.[4] The process generally involves:
-
Synthesis of the HER2 Ligand: Modification of the Tucatinib scaffold to introduce a reactive functional group (e.g., an amine or carboxylic acid) for linker attachment.
-
Synthesis of the Linker-E3 Ligand Conjugate: Preparation of the pomalidomide-based CRBN ligand attached to a polyethylene (B3416737) glycol (PEG) or alkyl linker.
-
Final Coupling: Conjugation of the modified HER2 ligand to the linker-E3 ligand moiety via an amide bond formation or other suitable coupling reaction to yield the final PROTAC molecule.
Researchers should refer to the supporting information of the publication by Hu M, et al. in the European Journal of Medicinal Chemistry (2022) for the detailed synthetic scheme and characterization data.[1]
References
An In-Depth Technical Guide to PROTAC HER2 Degrader-1: E3 Ligase Recruitment and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI). This guide provides a detailed technical overview of PROTAC HER2 degrader-1, a selective degrader of the Human Epidermal Growth Factor Receptor 2 (HER2), with a focus on its E3 ligase recruitment, mechanism of action, and the experimental protocols used for its characterization.
HER2 is a receptor tyrosine kinase that is overexpressed in a significant portion of breast, gastric, and other cancers, driving tumor progression and metastasis.[1] this compound is a heterobifunctional molecule composed of a ligand that binds to HER2, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] This guide will delve into the specifics of how this compound recruits the Cereblon (CRBN) E3 ligase to induce the degradation of HER2.[2]
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of this compound involves the formation of a ternary complex between HER2, the PROTAC molecule, and the E3 ubiquitin ligase complex.[3] PROTACs themselves do not possess enzymatic activity but rather act as a molecular bridge.
-
Ternary Complex Formation: this compound simultaneously binds to a HER2 protein and the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2][3] This induced proximity is the critical first step in the degradation process.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the HER2 protein.
-
Proteasomal Degradation: The polyubiquitinated HER2 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. The proteasome unfolds and degrades the HER2 protein into small peptides.
-
Catalytic Cycle: After the degradation of the HER2 protein, this compound is released and can bind to another HER2 protein and E3 ligase, initiating another round of degradation. This catalytic nature allows for the degradation of multiple target proteins with a single PROTAC molecule.[4]
Data Presentation: Quantitative Analysis of this compound
The efficacy of a PROTAC is quantified by several key parameters, including its degradation capability (DC50 and Dmax) and its anti-proliferative effects (IC50).
| Parameter | Cell Line | Value | Description | Reference |
| DC50 | BT-474 | 69 nM | The concentration of the PROTAC that results in 50% degradation of the target protein. | [2] |
| NCI-N87 | 55 nM | [2] | ||
| Dmax | BT-474 | 96% | The maximum percentage of protein degradation achieved. | [2] |
| NCI-N87 | 94% | [2] | ||
| IC50 | BT-474 | 0.047 nM | The concentration of the PROTAC that inhibits cell proliferation by 50%. | [2] |
| SK-BR-3 | 0.098 nM | [2] | ||
| NCI-N87 | 0.137 nM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Western Blot for Determination of DC50 and Dmax
Objective: To quantify the degradation of HER2 protein in response to treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Seed HER2-positive cells (e.g., BT-474) in 6-well plates and allow them to adhere overnight.[1]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[6]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.[5]
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[6]
-
Incubate the membrane with a primary antibody specific for HER2 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[6]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Quantify the band intensities using densitometry software. Normalize the HER2 signal to the loading control.
-
Calculate the percentage of HER2 degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[5]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the formation of the HER2-PROTAC-CRBN ternary complex.
Protocol:
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.[8]
-
Incubate the pre-cleared lysates with an antibody against CRBN (or HER2) overnight at 4°C.[7]
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.[7]
-
-
Washing and Elution:
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against HER2 and CRBN to detect the co-immunoprecipitated proteins.[7]
-
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of HER2.
Protocol:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time.
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blotting using an anti-HER2 antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated HER2 will indicate a positive result.[10]
-
Cell Viability Assay (CCK-8)
Objective: To determine the effect of this compound on the proliferation of HER2-positive cancer cells.
Protocol:
-
Cell Seeding:
-
Seed HER2-positive cells (e.g., BT-474) in a 96-well plate and allow them to attach overnight.[11]
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[2]
-
-
CCK-8 Assay:
-
Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the PROTAC concentration and fit a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protacerdegraders.com [protacerdegraders.com]
- 5. benchchem.com [benchchem.com]
- 6. ptglab.com [ptglab.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
The Advent of Targeted Protein Degradation: A Technical Overview of PROTAC HER2 Degrader-1 (CH7C4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a well-validated therapeutic target in various cancers, most notably in breast and gastric cancers.[1] Its overexpression is linked to aggressive tumor growth and poor prognosis.[2] While monoclonal antibodies and tyrosine kinase inhibitors (TKIs) have significantly improved patient outcomes, challenges such as acquired resistance and adverse side effects persist.[1] Proteolysis-targeting chimera (PROTAC) technology offers a novel therapeutic paradigm by hijacking the cell's own ubiquitin-proteasome system to eliminate target proteins entirely, rather than merely inhibiting them.[3]
This whitepaper provides an in-depth technical guide on the discovery, synthesis, and mechanism of action of a first-in-class, potent, and selective PROTAC HER2 degrader, designated as PROTAC HER2 degrader-1 , also known as compound CH7C4 .[1][4][5] This molecule was developed based on the selective HER2 inhibitor Tucatinib, demonstrating improved efficacy and providing a new therapeutic strategy for HER2-positive cancers.[1][5]
Core Components and Mechanism of Action
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][6] this compound is composed of:
-
A HER2 Ligand: Based on the structure of Tucatinib, a highly selective HER2 inhibitor.[4][5]
-
An E3 Ligase Ligand: A moiety that binds to the Cereblon (CRBN) E3 ligase.[4]
-
A Linker: An optimized chemical chain connecting the HER2 and CRBN ligands.[4][5]
The mechanism involves the formation of a ternary complex between HER2, the PROTAC molecule, and the CRBN E3 ligase. This proximity induces the ubiquitination of HER2, marking it for degradation by the 26S proteasome.[6][7] Unlike traditional inhibitors, the PROTAC molecule is then released and can act catalytically to degrade multiple HER2 proteins.[6][8]
Quantitative Data Summary
This compound (CH7C4) has demonstrated potent and efficient degradation of HER2 protein, leading to significant inhibition of cancer cell proliferation and in vivo tumor growth.[1][5]
In Vitro Degradation Activity
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| BT-474 (Breast Cancer) | 69 | 96 |
| NCI-N87 (Gastric Cancer) | 55 | 94 |
| Data sourced from MedchemExpress and Hu M, et al. (2022).[1][4] |
In Vitro Antiproliferative Activity
| Cell Line | IC₅₀ (nM) |
| BT-474 (Breast Cancer) | 0.047 |
| SK-BR-3 (Breast Cancer) | 0.098 |
| NCI-N87 (Gastric Cancer) | 0.137 |
| Data sourced from MedchemExpress.[4] |
In Vivo Antitumor Activity
| Model | Compound | Dose | TGI (%) |
| BT-474 Xenograft | CH7C4 | 10 mg/kg | 73 |
| BT-474 Xenograft | Tucatinib | 10 mg/kg | 64 |
| TGI: Tumor Growth Inhibition. Data sourced from MedchemExpress and Hu M, et al. (2022).[1][4] |
HER2 Signaling and PROTAC Intervention
HER2 activation, typically through heterodimerization with other ErbB family members like HER3, triggers multiple downstream signaling cascades crucial for cell proliferation and survival.[9][10][11] The two primary pathways are the PI3K/AKT/mTOR and RAS/MEK/MAPK pathways.[9][12] this compound effectively inhibits these pathways by eliminating the upstream HER2 receptor.[4]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of PROTAC degraders. Below are generalized protocols for key experiments used to characterize this compound.
Western Blot for Protein Degradation
Objective: To quantify the reduction of HER2 protein levels in cells treated with the PROTAC degrader.
Methodology:
-
Cell Culture and Treatment: Plate HER2-positive cells (e.g., BT-474, NCI-N87) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HER2 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software (e.g., ImageJ).
Cell Viability Assay
Objective: To determine the effect of HER2 degradation on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed HER2-positive cells (e.g., BT-474, SK-BR-3) in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to vehicle-treated control cells and plot a dose-response curve to calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously implant HER2-positive cells (e.g., BT-474) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, Tucatinib, this compound at various doses). Administer the compounds via the specified route (e.g., intravenous injection) and schedule (e.g., once daily for 21 days).[4]
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume is typically calculated using the formula: (Length × Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies via Western blot).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage to compare the efficacy of different treatments.
Discovery and Development Workflow
The development of a potent PROTAC degrader like CH7C4 follows a structured workflow, from initial design to in vivo validation.
Conclusion
This compound (CH7C4) represents a significant advancement in the pursuit of novel therapies for HER2-positive cancers. By leveraging the ubiquitin-proteasome system, it achieves potent and persistent degradation of the HER2 oncoprotein, leading to robust inhibition of downstream signaling and superior antitumor activity compared to its parent kinase inhibitor, Tucatinib.[1][5] The data presented herein underscore the potential of targeted protein degradation as a powerful therapeutic modality. This technical overview provides a foundational guide for researchers and scientists working to develop the next generation of protein degraders to overcome the challenges of cancer therapy.
References
- 1. Discovery of potent and selective HER2 PROTAC degrader based Tucatinib with improved efficacy against HER2 positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HER2 - Wikipedia [en.wikipedia.org]
In Vitro Characterization of PROTAC HER2 Degrader-1: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro characterization of PROTAC HER2 degrader-1, a highly selective Proteolysis Targeting Chimera designed to induce the degradation of the HER2 protein. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and targeted protein degradation.
Introduction to this compound
This compound is a heterobifunctional molecule designed to specifically target and induce the degradation of the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in various cancers, including breast and gastric cancers.[1][2] The molecule consists of a ligand that binds to HER2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] By bringing HER2 into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent degradation of HER2 by the proteasome, leading to the inhibition of downstream signaling pathways and tumor cell proliferation.[2][3]
Mechanism of Action
The mechanism of action of this compound follows the canonical pathway of PROTAC-mediated protein degradation.[3][4]
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the HER2 protein and the CRBN E3 ubiquitin ligase, forming a ternary complex.[5]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the HER2 protein.
-
Proteasomal Degradation: The poly-ubiquitinated HER2 protein is then recognized and degraded by the 26S proteasome.[3]
-
Recycling: The PROTAC molecule is released and can catalytically induce the degradation of multiple HER2 proteins.[5]
Quantitative Data Summary
The following tables summarize the key in vitro efficacy and potency data for this compound in various cancer cell lines.
Table 1: Degradation Potency and Efficacy
| Cell Line | Cancer Type | DC₅₀ (nM) | Dₘₐₓ (%) |
| BT-474 | Breast Cancer | 69 | 96 |
| NCI-N87 | Gastric Cancer | 55 | 94 |
DC₅₀: Concentration required for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.[2]
Table 2: Anti-proliferative Activity
| Cell Line | Cancer Type | IC₅₀ (nM) |
| BT-474 | Breast Cancer | 0.047 |
| SK-BR-3 | Breast Cancer | 0.098 |
| NCI-N87 | Gastric Cancer | 0.137 |
| A431 | Epidermoid Carcinoma | >10,000 |
IC₅₀: Concentration required for 50% inhibition of cell proliferation.[2]
Downstream Signaling Pathway Inhibition
This compound effectively inhibits the phosphorylation of key downstream signaling proteins, AKT and ERK, in HER2-positive cancer cells.[2] This demonstrates that the degradation of HER2 leads to the functional blockade of its pro-survival signaling pathways.[1][6]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cell Culture
-
Cell Lines: BT-474, SK-BR-3, NCI-N87, and A431 cells are maintained in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.
Western Blotting for HER2 Degradation
This protocol is used to determine the extent of HER2 protein degradation following treatment with this compound.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, cells are treated with varying concentrations of this compound (e.g., 0.1-3 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[2]
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody specific for HER2 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The band intensities are quantified using densitometry software, and the HER2 protein levels are normalized to the loading control.
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay measures the effect of this compound on cell proliferation.[7]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0-10 µM) or vehicle control for 72 hours.[2]
-
Assay Procedure:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: The absorbance is measured at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
PROTAC HER2 degrader-1 binding affinity to HER2
An In-depth Technical Guide on the Binding Affinity and Mechanism of PROTAC HER2 Degrader-1
For researchers, scientists, and drug development professionals, this guide provides a detailed examination of this compound, a novel therapeutic agent designed to selectively target and degrade the HER2 protein. This document outlines its binding characteristics, mechanism of action, and the experimental protocols used for its evaluation.
Introduction to this compound
This compound, also identified as compound CH7C4 , is a Proteolysis Targeting Chimera engineered for the targeted degradation of Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] This bifunctional molecule is constructed from a ligand that binds to HER2, a linker, and a ligand that recruits an E3 ubiquitin ligase. Specifically, CH7C4 utilizes an analog of the potent and selective HER2 inhibitor Tucatinib as its HER2-binding moiety ("warhead") and a ligand for the Cereblon (CRBN) E3 ligase.[3] By inducing proximity between HER2 and CRBN, CH7C4 hijacks the cell's natural ubiquitin-proteasome system to tag HER2 for degradation, thereby eliminating the protein from the cell.
Quantitative Data Summary
The efficacy of this compound (CH7C4) is defined by its binding affinity, degradation efficiency, and its impact on cancer cell proliferation. While a direct dissociation constant (Kd) for the entire CH7C4 molecule is not specified in the primary literature, the inhibitory concentration (IC50) of its warhead, Tucatinib, provides a strong measure of its binding affinity to the HER2 kinase domain.
| Parameter | Molecule | Value | Cell Line / Assay Condition | Description |
| Binding Affinity (IC50) | Tucatinib | 6.9 nM | Kinase Assay (recombinant HER2) | Concentration required to inhibit 50% of HER2 kinase activity, indicating the binding affinity of the PROTAC's warhead. |
| Tucatinib | 8 nM | Cell-based Assay | Concentration required to inhibit 50% of HER2 activity in a cellular context.[4] | |
| Degradation Efficiency (DC50) | CH7C4 | 69 nM | BT-474 Cells | Concentration of the PROTAC required to degrade 50% of the target HER2 protein.[1][2][3] |
| CH7C4 | 55 nM | NCI-N87 Cells | Concentration of the PROTAC required to degrade 50% of the target HER2 protein.[3] | |
| Maximum Degradation (Dmax) | CH7C4 | 96% | BT-474 Cells | The maximum percentage of HER2 protein degraded at optimal PROTAC concentration.[1][2][3] |
| CH7C4 | 94% | NCI-N87 Cells | The maximum percentage of HER2 protein degraded at optimal PROTAC concentration.[3] | |
| Anti-proliferative Activity (IC50) | CH7C4 | 0.047 nM | BT-474 Cells | Concentration of the PROTAC required to inhibit 50% of cell proliferation in a HER2-positive breast cancer cell line.[1][2] |
| CH7C4 | 0.098 nM | SK-BR-3 Cells | Concentration of the PROTAC required to inhibit 50% of cell proliferation in a HER2-positive breast cancer cell line. | |
| CH7C4 | 0.137 nM | NCI-N87 Cells | Concentration of the PROTAC required to inhibit 50% of cell proliferation in a HER2-positive gastric cancer cell line. |
Signaling Pathway and Mechanism of Action
HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways crucial for cell growth and proliferation, primarily the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.
Caption: HER2 Receptor Signaling Pathways.
This compound (CH7C4) functions by inducing the formation of a ternary complex between the HER2 protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to HER2, marking it for destruction by the proteasome.
Caption: PROTAC-mediated degradation of HER2.
Experimental Protocol: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a primary biophysical technique used to measure the binding kinetics and affinity of PROTACs. It allows for the real-time, label-free analysis of both binary (PROTAC-protein) and ternary (E3 ligase-PROTAC-protein) complex formation.[5][6][7][8][9]
Objective:
To determine the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of this compound for the HER2 protein.
Materials:
-
Instrument: Biacore SPR system (e.g., Biacore T200).
-
Sensor Chip: CM5 sensor chip (for amine coupling) or NTA sensor chip (for His-tagged proteins).
-
Ligand: Recombinant human HER2 protein (extracellular or kinase domain).
-
Analyte: this compound (CH7C4), dissolved in DMSO and diluted in running buffer.
-
Buffers:
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5.
-
Activation Reagents: 0.4 M EDC and 0.1 M NHS.
-
Blocking Reagent: 1 M Ethanolamine-HCl, pH 8.5.
-
-
Regeneration Solution: Glycine-HCl, pH 2.0 (or other suitable solution depending on ligand stability).
Methodology:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the CM5 chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the HER2 protein (diluted in immobilization buffer to ~20 µg/mL) over the activated surface until the desired immobilization level (~2000-5000 Response Units) is achieved.
-
Inject the blocking reagent for 7 minutes to deactivate any remaining active esters.
-
A reference flow cell is prepared similarly but without the injection of the HER2 protein to allow for reference subtraction.
-
-
Analyte Binding Assay (Kinetics):
-
Prepare a serial dilution of this compound in running buffer. The concentration range should span from at least 10-fold below to 10-fold above the expected Kd (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all samples and is low (<2%) to avoid buffer mismatch effects.
-
Inject the different concentrations of the PROTAC over the HER2-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a set time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300-600 seconds).
-
Between cycles, inject the regeneration solution to remove any bound analyte and restore the surface.
-
-
Data Analysis:
-
The raw sensorgram data is double-referenced by subtracting the signal from the reference flow cell and from a buffer-only (blank) injection.
-
The processed sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process yields the kinetic rate constants, ka (on-rate) and kd (off-rate).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Caption: Experimental Workflow for SPR Binding Assay.
This technical guide provides a foundational understanding of this compound, its binding characteristics, and the methods used to assess its interaction with the HER2 target. The combination of potent binding affinity from its Tucatinib warhead and efficient recruitment of the CRBN E3 ligase results in a highly effective degrader of the HER2 oncoprotein.
References
- 1. Discovery of potent and selective HER2 PROTAC degrader based Tucatinib with improved efficacy against HER2 positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aragen.com [aragen.com]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
The Degradative Power of PROTAC HER2 Degrader-1: A Technical Guide to Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and downstream cellular effects of PROTAC HER2 degrader-1, a novel proteolysis-targeting chimera designed to selectively eliminate the HER2 oncoprotein. This document provides a comprehensive overview of the HER2 signaling network, the mechanism of action for PROTAC-mediated degradation, detailed experimental protocols for assessing degrader efficacy, and a summary of its impact on key downstream signaling pathways.
Introduction: Targeting HER2 with Precision
The Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a key driver in a significant portion of breast, gastric, and other solid tumors.[1][2] Its overexpression leads to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and invasion.[3][4][5][6] While monoclonal antibodies and tyrosine kinase inhibitors have improved patient outcomes, acquired resistance remains a challenge.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest.[7][8][9][10][11] this compound, also known as CH7C4, is a heterobifunctional molecule that links a HER2-binding moiety to a ligand for an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the HER2 protein.[1][2][12][13]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound operates through a catalytic mechanism, inducing the degradation of multiple HER2 protein molecules. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to a HER2 protein and an E3 ubiquitin ligase (in the case of CH7C4, Cereblon [CRBN]), forming a ternary complex.[13]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the HER2 protein.
-
Proteasomal Degradation: The polyubiquitinated HER2 is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Recycling: The PROTAC molecule is then released and can engage another HER2 protein and E3 ligase, continuing the degradation cycle.
Impact on Downstream Signaling Pathways
By inducing the degradation of HER2, this compound effectively shuts down the downstream signaling cascades that drive tumor growth and survival. The two major pathways affected are the PI3K/AKT/mTOR and the RAS/MEK/ERK (MAPK) pathways.[3][4][6][14]
Quantitative Data Summary
The efficacy of this compound has been demonstrated in various HER2-positive cancer cell lines. The following tables summarize the key quantitative data.
Table 1: Degradation Potency of this compound
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) |
| BT-474 | Breast Cancer | 69 | 96 |
| NCI-N87 | Gastric Cancer | 55 | 94 |
DC50: Concentration required for 50% degradation of HER2. Dmax: Maximum percentage of HER2 degradation. [13]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| BT-474 | Breast Cancer | 0.047 |
| SK-BR-3 | Breast Cancer | 0.098 |
| NCI-N87 | Gastric Cancer | 0.137 |
IC50: Concentration required to inhibit 50% of cell growth. [13]
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blotting for HER2 Degradation and Downstream Signaling
Objective: To quantify the levels of total HER2, phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK) following treatment with this compound.
Materials:
-
HER2-positive cancer cells (e.g., BT-474)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HER2, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK (Thr202/Tyr204), anti-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment: Seed HER2-positive cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time points (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil for 5-10 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Use densitometry software to quantify the band intensities relative to the loading control.
Immunoprecipitation for HER2 Ubiquitination
Objective: To determine if this compound induces the ubiquitination of HER2.
Materials:
-
Treated cell lysates from the Western blotting protocol
-
Anti-HER2 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Anti-ubiquitin antibody for Western blotting
-
Wash buffer (e.g., RIPA buffer)
-
Elution buffer (e.g., Laemmli buffer)
Protocol:
-
Immunoprecipitation:
-
Incubate cell lysates with the anti-HER2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 1-3 hours at 4°C.
-
Pellet the beads (using a magnetic rack or centrifugation) and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution: Resuspend the beads in Laemmli buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Western Blotting: Analyze the eluted proteins by Western blotting as described above, using an anti-ubiquitin antibody to detect ubiquitinated HER2.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of HER2-positive cancer cells.
Materials:
-
HER2-positive cancer cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound represents a promising therapeutic strategy for HER2-positive cancers. Its ability to induce the selective and efficient degradation of the HER2 oncoprotein leads to a potent and sustained inhibition of downstream pro-survival and proliferative signaling pathways. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for researchers to further investigate and develop this and other targeted protein degraders. The continued exploration of this novel therapeutic modality holds the potential to overcome existing challenges in the treatment of HER2-driven malignancies.
References
- 1. Discovery of potent and selective HER2 PROTAC degrader based Tucatinib with improved efficacy against HER2 positive cancers - CD Bioparticles [cd-bioparticles.net]
- 2. Discovery of potent and selective HER2 PROTAC degrader based Tucatinib with improved efficacy against HER2 positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
The Cellular Gauntlet: An In-depth Technical Guide to the Uptake and Permeability of PROTAC HER2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake, permeability, and mechanism of action of PROTAC HER2 degrader-1, a novel therapeutic agent designed to selectively eliminate the HER2 protein, a key driver in several cancers. This document details the quantitative metrics of its efficacy, the experimental protocols for its evaluation, and visual representations of the underlying biological and experimental processes.
Quantitative Efficacy of this compound
The activity of this compound has been characterized across multiple cancer cell lines, demonstrating potent and selective degradation of the HER2 protein, leading to the inhibition of cancer cell proliferation. The key quantitative metrics are summarized below.
| Parameter | Cell Line | Value | Description |
| DC₅₀ | BT-474 (Breast Cancer) | 69 nM | The concentration of the degrader required to induce 50% degradation of HER2.[1] |
| NCI-N87 (Gastric Cancer) | 55 nM | The concentration of the degrader required to induce 50% degradation of HER2.[1] | |
| Dₘₐₓ | BT-474 (Breast Cancer) | 96% | The maximum percentage of HER2 degradation achieved.[1] |
| NCI-N87 (Gastric Cancer) | 94% | The maximum percentage of HER2 degradation achieved.[1] | |
| IC₅₀ | BT-474 (Breast Cancer) | 0.047 nM | The concentration of the degrader that inhibits 50% of cell proliferation.[1] |
| SK-BR-3 (Breast Cancer) | 0.098 nM | The concentration of the degrader that inhibits 50% of cell proliferation.[1] | |
| NCI-N87 (Gastric Cancer) | 0.137 nM | The concentration of the degrader that inhibits 50% of cell proliferation.[1] |
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the cellular uptake, permeability, and efficacy of this compound.
Western Blotting for HER2 Degradation
Objective: To qualitatively and quantitatively assess the degradation of HER2 protein in cancer cells following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Seed HER2-positive cancer cells (e.g., BT-474, SK-BR-3, or NCI-N87) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-1 µM) for a specified duration (e.g., 24 hours).[1] A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HER2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control. Quantify the band intensities using densitometry software to determine the percentage of HER2 degradation relative to the vehicle control.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Protocol (using MTT assay as an example):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC₅₀ value using appropriate software.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound, a key parameter for predicting oral bioavailability.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 18-22 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.
-
Bidirectional Permeability Measurement:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (upper) chamber. At specified time points, collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and collect samples from the apical chamber at specified time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined to assess if the compound is a substrate for efflux transporters.[2]
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To evaluate the passive permeability of this compound across an artificial membrane, providing a high-throughput screen for membrane diffusion.
Protocol:
-
Plate Preparation: Use a 96-well filter plate (donor plate) and an acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form the artificial membrane.
-
Compound Addition: Add a solution of this compound to the donor wells. Add buffer to the acceptor wells.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate for a specified period (e.g., 4-16 hours) at room temperature.
-
Concentration Measurement: After incubation, measure the concentration of the degrader in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Pe) based on the concentration of the compound that has diffused into the acceptor compartment.
Signaling Pathways and Experimental Workflows
Visual representations of the HER2 signaling pathway, the mechanism of action of this compound, and the experimental workflow are provided below using the DOT language for Graphviz.
Caption: The HER2 signaling pathway, which promotes cell proliferation and survival.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound.
References
Preclinical Evaluation of PROTAC HER2 Degrader-1 (CH7C4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of PROTAC HER2 degrader-1, also identified as CH7C4. This novel proteolysis-targeting chimera (PROTAC) has demonstrated significant potential in targeting HER2-positive cancers by inducing the degradation of the HER2 protein. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological processes and workflows.
Core Data Presentation
The preclinical efficacy of this compound (CH7C4) has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings for ease of comparison.
Table 1: In Vitro Degradation and Potency
| Parameter | Cell Line | Value | Notes |
| DC50 | BT-474 | 69 nM | Half-maximal degradation concentration in a HER2+ breast cancer cell line.[1][2][3][4][5][6] |
| NCI-N87 | 55 nM | Half-maximal degradation concentration in a HER2+ gastric cancer cell line.[1] | |
| Dmax | BT-474 | 96% | Maximum percentage of HER2 degradation.[1][2][3][4][5][6] |
| NCI-N87 | 94% | Maximum percentage of HER2 degradation.[1] | |
| IC50 | BT-474 | 0.047 nM | Half-maximal inhibitory concentration for cell proliferation.[1][2][3][5] |
| SK-BR-3 | 0.098 nM | Half-maximal inhibitory concentration for cell proliferation in a HER2+ breast cancer cell line.[1] | |
| NCI-N87 | 0.137 nM | Half-maximal inhibitory concentration for cell proliferation.[1] | |
| A431 | >10 µM | No significant inhibitory effect on a HER2-negative cell line, indicating selectivity.[1] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Animal Model | Value | Dosing Regimen |
| Tumor Growth Inhibition (TGI) | BT-474 Xenograft | 73% | 10 mg/kg, i.v., once daily for 21 days.[1][2][3][5] |
| Pharmacokinetic Half-life (t1/2) | Not Specified | 5.31 h | Provides an indication of the compound's stability in vivo.[2][3][5] |
Mechanism of Action and Signaling Pathway
This compound (CH7C4) is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation. It consists of a ligand that binds to the HER2 protein (derived from the tyrosine kinase inhibitor Tucatinib), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][6]
The binding of CH7C4 to both HER2 and CRBN forms a ternary complex, which facilitates the ubiquitination of HER2. This polyubiquitinated HER2 is then recognized and degraded by the proteasome. The degradation of HER2 leads to the potent inhibition of downstream signaling pathways, including the AKT and ERK pathways, ultimately inducing apoptosis in HER2-positive cancer cells.[1]
Caption: Mechanism of action of this compound (CH7C4).
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of preclinical findings. The following sections outline the methodologies for key experiments performed in the evaluation of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
HER2-positive (BT-474, SK-BR-3, NCI-N87) and HER2-negative (A431) cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (CH7C4)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blotting for HER2 Degradation
This technique is used to detect and quantify the levels of HER2 protein in cell lysates following treatment with the PROTAC degrader.
Materials:
-
HER2-positive cell lines (e.g., BT-474)
-
This compound (CH7C4)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HER2, anti-p-AKT, anti-p-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and treat with different concentrations of this compound for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the extent of HER2 degradation.
In Vivo BT-474 Xenograft Model
This animal model is used to assess the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.
-
BT-474 cells
-
Matrigel
-
This compound (CH7C4)
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of BT-474 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 or 10 mg/kg) or vehicle control intravenously once daily for a specified period (e.g., 21 days).[1]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, western blotting, or immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) percentage to evaluate the efficacy of the treatment.
Preclinical Evaluation Workflow
The preclinical evaluation of a PROTAC degrader like CH7C4 follows a structured workflow to assess its therapeutic potential and safety before advancing to clinical trials.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Discovery of potent and selective HER2 PROTAC degrader based Tucatinib with improved efficacy against HER2 positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-techne.com [bio-techne.com]
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of HER2 Degradation by PROTAC HER2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] PROTAC HER2 degrader-1 is a heterobifunctional molecule that specifically targets the human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase overexpressed in various cancers, for degradation.[4][5] This targeted degradation approach offers a promising alternative to traditional inhibition.[3]
This document provides a detailed protocol for assessing the efficacy of this compound in reducing total HER2 protein levels in cancer cell lines using Western blotting. This technique allows for the sensitive and specific quantification of protein degradation.
Principle of the Assay
This protocol describes the treatment of a HER2-positive cancer cell line (e.g., BT-474) with this compound, followed by the preparation of whole-cell lysates.[5][6] The cellular proteins are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with specific antibodies against HER2 and a loading control protein (e.g., GAPDH).[7][8][9] The resulting protein bands are visualized and quantified to determine the extent of HER2 degradation.
Key Performance Parameters of this compound
The following table summarizes the key performance parameters of this compound as reported for the BT-474 breast cancer cell line.
| Parameter | Value | Cell Line | Reference |
| DC50 | 69 nM | BT-474 | [5] |
| Dmax | 96% | BT-474 | [5] |
| Mechanism | Induces ubiquitination-mediated HER2 degradation via the ubiquitin-proteasome system (UPS). Inhibits downstream AKT and ERK phosphorylation. | BT-474 | [5] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of HER2 degradation by this compound and the experimental workflow for its analysis by Western blot.
Caption: Mechanism of PROTAC-mediated HER2 degradation.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Materials and Reagents
Cell Culture and Treatment
-
HER2-positive cell line (e.g., BT-474, SK-BR-3, or NCI-N87)[5]
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well culture plates
-
Phosphate-buffered saline (PBS), ice-cold
Cell Lysis and Protein Quantification
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors[10]
-
Cell scraper[11]
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
SDS-PAGE and Protein Transfer
-
4-12% Bis-Tris polyacrylamide gels (or appropriate percentage for HER2, ~185 kDa)[6][12]
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
PVDF or nitrocellulose membrane[7]
-
Transfer buffer
-
Electrophoresis and transfer apparatus
Immunodetection
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-buffered saline with Tween 20 (TBST)
-
Primary Antibodies:
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Detailed Methodology
1. Cell Culture and Treatment
-
Seed HER2-positive cells (e.g., BT-474) in 6-well plates and culture until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of the PROTAC in fresh culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200 nM). Include a DMSO-only vehicle control.[5]
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of the PROTAC or the vehicle control to the respective wells.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).[5]
2. Cell Lysis and Protein Extraction [10][11]
-
After treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well of a 6-well plate) containing protease and phosphatase inhibitors to each well.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble protein) to a new, pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for the Western blot.
4. Sample Preparation for SDS-PAGE
-
To the calculated volume of each lysate, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading onto the gel.
5. SDS-PAGE and Protein Transfer [7][18]
-
Load equal amounts of protein (e.g., 20-30 µg) for each sample into the wells of a polyacrylamide gel. Include a molecular weight marker in one lane.
-
Run the gel according to the manufacturer's recommendations (e.g., 1-2 hours at 100-120 V).
-
Following electrophoresis, transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
6. Immunodetection [9]
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against total HER2 (diluted in blocking buffer as per the manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's protocol and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
For the loading control, the same membrane can be stripped and re-probed with an anti-GAPDH antibody, following steps 3-8. Alternatively, if using fluorescently labeled secondary antibodies, both primary antibodies can be incubated simultaneously, followed by their respective secondary antibodies.
7. Data Analysis
-
Quantify the band intensities for HER2 and GAPDH using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the HER2 band to the corresponding GAPDH band for each sample to account for loading differences.
-
Calculate the percentage of HER2 degradation for each treatment condition relative to the vehicle control.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.
| Treatment (this compound) | HER2 Band Intensity (Arbitrary Units) | GAPDH Band Intensity (Arbitrary Units) | Normalized HER2 Intensity (HER2/GAPDH) | % HER2 Degradation (Relative to Vehicle) |
| Vehicle (DMSO) | 0% | |||
| 10 nM | ||||
| 50 nM | ||||
| 100 nM | ||||
| 200 nM |
Troubleshooting
-
No or weak HER2 signal: Ensure proper protein extraction and transfer. Check the activity of the primary and secondary antibodies.
-
High background: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.
-
Uneven loading: Carefully perform protein quantification and ensure equal loading of all samples. Use a reliable loading control like GAPDH for normalization.[14]
-
Multiple bands: This could be due to non-specific antibody binding or protein degradation. Ensure fresh lysis buffer with protease inhibitors is used.
By following this detailed protocol, researchers can effectively evaluate the degradation of HER2 protein induced by this compound and obtain reliable and reproducible results.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 4. HER2/ErbB2 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocompare.com [biocompare.com]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Anti-ErbB2 / HER2 antibody [EPR19547-12] (ab214275) | Abcam [abcam.com]
- 14. origene.com [origene.com]
- 15. Anti-GAPDH antibody - Loading Control (ab9485) | Abcam [abcam.com]
- 16. nsjbio.com [nsjbio.com]
- 17. Anti-GAPDH Loading Control Monoclonal Antibody | Applied Biological Materials Inc. [abmgood.com]
- 18. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for Immunofluorescence Staining of HER2 after PROTAC Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells by hijacking the ubiquitin-proteasome system. For human epidermal growth factor receptor 2 (HER2), a key driver in several cancers, PROTACs offer a promising strategy to induce its degradation. Immunofluorescence (IF) is a critical technique to visualize and quantify the effects of PROTAC treatment on HER2 expression and subcellular localization. This document provides detailed protocols and application notes for performing immunofluorescence staining to assess HER2 protein levels and localization following treatment with HER2-targeting PROTACs.
Principle of the Assay
Immunofluorescence allows for the visualization of HER2 protein within fixed and permeabilized cells using specific antibodies. A primary antibody binds to HER2, and a secondary antibody, conjugated to a fluorophore, binds to the primary antibody. The emitted fluorescence is then detected using a fluorescence microscope. By analyzing the intensity and location of the fluorescence signal, researchers can determine the abundance and subcellular distribution of HER2, observing its reduction from the cell membrane and potential accumulation in intracellular compartments during the degradation process.
Quantitative Data Summary
The following table summarizes quantitative data from a study on a HER2-targeting nanoPROTAC, demonstrating its efficacy in reducing HER2 expression in SKBR3 cells.
| Cell Line | Treatment Group | PROTAC Concentration (µM) | Treatment Duration (hours) | Change in HER2 Membrane Fluorescence Intensity | Reference |
| SKBR3 | Control | 0 | 24 | No significant change | [1] |
| SKBR3 | nanoPROTAC | 2.5 | 12 | Decreased | [1] |
| SKBR3 | nanoPROTAC | 2.5 | 24 | Completely degraded | [1] |
| SKBR3 | nanoPROTAC | 2.5 | 36 | Completely degraded | [1] |
| SKBR3 (FMD medium) | nanoPROTAC | 0.5 | 24 | Obvious decrease | [1] |
FMD (Fasting-Mimicking Diet) medium was used to enhance cellular uptake and proteasome activity.
Signaling Pathways and Experimental Workflows
HER2 Signaling Pathway
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
PROTAC-Mediated HER2 Degradation Workflow
Caption: Mechanism of PROTAC-induced HER2 degradation via the ubiquitin-proteasome system.
Immunofluorescence Experimental Workflow
Caption: Step-by-step workflow for immunofluorescence staining of HER2.
Experimental Protocols
Materials and Reagents
-
Cell Culture: HER2-positive cell line (e.g., SKBR3, BT-474) and a HER2-negative control cell line (e.g., MDA-MB-231, MCF7).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.
-
Blocking Buffer: 10% normal goat serum (or serum from the species of the secondary antibody) and 1% BSA in PBS with 0.1% Triton X-100.
-
Primary Antibody: Rabbit or mouse monoclonal anti-HER2/ErbB2 antibody. A well-validated antibody is crucial. For example, anti-HER-2/neu (4B5) rabbit monoclonal primary antibody is commonly used for immunohistochemistry.[2]
-
Secondary Antibody: Fluorophore-conjugated goat anti-rabbit or goat anti-mouse IgG (e.g., Alexa Fluor 488, Alexa Fluor 594).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Anti-fade mounting medium.
-
Wash Buffer: PBS.
-
HER2-targeting PROTAC and vehicle control (e.g., DMSO).
Protocol for Immunofluorescence Staining of Cultured Cells
This protocol is a synthesized guideline based on standard immunofluorescence procedures and findings from studies involving HER2 and PROTACs.[1][3][4] Optimization may be required for specific cell lines and antibodies.
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of HER2-PROTAC and vehicle control for various time points (e.g., 4, 8, 12, 24 hours).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to cover the cells and incubate for 15-20 minutes at room temperature.
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer (0.1-0.25% Triton X-100 in PBS) for 10-15 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular epitopes, which may be relevant if studying HER2 internalization.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-HER2 antibody in Antibody Dilution Buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100) to its optimal concentration (typically in the range of 1:100 to 1:1000, which should be determined empirically).
-
Aspirate the Blocking Buffer and add the diluted primary antibody to the coverslips.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer (a common starting dilution is 1:1000).
-
Incubate with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Rinse the coverslips once with PBS.
-
Carefully mount the coverslips onto microscope slides using a drop of anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
-
Capture images of control and treated cells using identical microscope settings (e.g., laser power, gain, exposure time).
-
Quantitative Image Analysis
-
Fluorescence Intensity Measurement: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of HER2 staining.
-
Define regions of interest (ROIs), such as the cell membrane or the entire cell.
-
Measure the mean fluorescence intensity within the ROIs for a statistically significant number of cells per condition.
-
Subtract the background fluorescence from a region with no cells.
-
Normalize the HER2 fluorescence intensity to a housekeeping protein or cell area if necessary.
-
-
Localization Analysis: To assess changes in HER2 localization, co-staining with markers for specific organelles can be performed.
-
For example, to investigate internalization into lysosomes, co-stain with an antibody against a lysosomal marker like LAMP1 or use a lysosome-tracking dye.[3][6]
-
Quantify the degree of co-localization between the HER2 signal and the organelle marker using methods like Pearson's correlation coefficient.[6]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Low protein expression | Use a positive control cell line with high HER2 expression. |
| Inefficient antibody binding | Optimize primary antibody concentration and incubation time (try overnight at 4°C).[5] | |
| Incompatible primary/secondary antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody. | |
| Photobleaching | Minimize exposure of fluorophores to light; use an anti-fade mounting medium. | |
| High Background | Non-specific antibody binding | Increase blocking time or try a different blocking agent. Ensure thorough washing steps.[7] |
| Antibody concentration too high | Titrate primary and secondary antibody concentrations to find the optimal dilution.[7] | |
| Autofluorescence | Use a control slide with no antibody staining to assess autofluorescence. Consider using fluorophores with longer wavelengths. | |
| Artifacts/Strange Staining | Inadequate fixation/permeabilization | Optimize fixation and permeabilization times and reagent concentrations. |
| Cells are dry | Ensure the sample remains hydrated throughout the staining procedure. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HER 2 immunohistochemistry for breast cancer cell blocks can be used in the same way as that used for histological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. <i>In Vivo</i> Fluorescence Lifetime Imaging for Monitoring the Efficacy of the Cancer Treatment [ouci.dntb.gov.ua]
Application Notes and Protocols for Quantitative Real-Time PCR Analysis of HER2 mRNA Levels Following PROTAC Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a key driver in the pathogenesis of several cancers, most notably a subset of breast cancers.[1][2] Overexpression of HER2 leads to constitutive activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, promoting cell proliferation, survival, and invasion.[1][3][4]
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[5][6][7] A PROTAC is a heterobifunctional molecule with one end binding to the protein of interest (e.g., HER2) and the other end recruiting an E3 ubiquitin ligase.[5][8] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][8]
While the primary mechanism of PROTACs is to reduce protein levels, it is also crucial to understand their effects on the corresponding mRNA transcripts. This application note provides a detailed protocol for the quantitative real-time polymerase chain reaction (qRT-PCR) to measure HER2 mRNA levels in cancer cells following treatment with a HER2-targeting PROTAC. This analysis helps to determine if the degradation of the HER2 protein results in a feedback mechanism that alters HER2 gene expression. It has been suggested that PROTACs often do not cause a compensatory change in the mRNA expression levels of the target protein.
I. Data Presentation
The following tables provide a template for summarizing quantitative data from a typical experiment.
Table 1: Experimental Parameters
| Parameter | Description |
| Cell Line | HER2-positive breast cancer cell line (e.g., SK-BR-3, BT-474)[9][10] |
| PROTAC Compound | Specific HER2-targeting PROTAC |
| PROTAC Concentrations | 0, 1, 10, 100, 1000 nM |
| Treatment Duration | 24, 48, 72 hours |
| Housekeeping Gene(s) | ACTB, GAPDH |
Table 2: qRT-PCR Results - Relative Quantification of HER2 mRNA
| Treatment Group | Concentration (nM) | Time Point (hr) | Average Ct (HER2) | Average Ct (Housekeeping) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Vehicle Control | 0 | 24 | 1.0 | ||||
| HER2 PROTAC | 1 | 24 | |||||
| HER2 PROTAC | 10 | 24 | |||||
| HER2 PROTAC | 100 | 24 | |||||
| HER2 PROTAC | 1000 | 24 | |||||
| Vehicle Control | 0 | 48 | 1.0 | ||||
| HER2 PROTAC | 1 | 48 | |||||
| HER2 PROTAC | 10 | 48 | |||||
| HER2 PROTAC | 100 | 48 | |||||
| HER2 PROTAC | 1000 | 48 |
II. Experimental Protocols
A. Cell Culture and PROTAC Treatment
-
Cell Culture: Culture HER2-positive breast cancer cells (e.g., SK-BR-3, BT-474) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[9]
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[11]
-
PROTAC Treatment: Once the cells have adhered, treat them with the desired concentrations of the HER2 PROTAC. Include a vehicle control (e.g., DMSO) at a concentration equal to the highest concentration of the PROTAC solvent used.[11]
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
B. Total RNA Extraction using TRIzol Reagent
This protocol is for a 6-well plate format.
-
Cell Lysis:
-
Phase Separation:
-
Add 200 µL of chloroform (B151607) to each tube.[4]
-
Shake the tubes vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[4][13] This will separate the mixture into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
-
Add 500 µL of isopropanol (B130326) to precipitate the RNA.[13]
-
Mix by inverting the tube several times and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.[13]
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.[4]
-
-
RNA Solubilization:
-
Carefully discard the ethanol.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
C. Reverse Transcription (cDNA Synthesis)
This protocol uses a two-step RT-qPCR approach.[14][15]
-
Reaction Setup: Prepare the following reaction mixture on ice in a 0.2 mL PCR tube for each sample:
-
Total RNA: 1 µg
-
Oligo(dT) or Random Primers: 1 µL
-
dNTP Mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 13 µL
-
-
Denaturation:
-
Mix gently and centrifuge briefly.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.[16]
-
-
Reverse Transcription Master Mix: Prepare a master mix for all reactions:
-
5X Reaction Buffer: 4 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase (e.g., M-MLV): 1 µL
-
RNase-free water: 1 µL
-
-
cDNA Synthesis:
-
Storage: The resulting cDNA can be stored at -20°C.
D. Quantitative Real-Time PCR (qPCR) using SYBR Green
-
Primer Design: Use validated primers for HER2 and at least one stable housekeeping gene (e.g., ACTB, GAPDH).[17][18]
-
HER2 Forward Primer: (Example Sequence) 5'-CCTCTGACGTCCATCATCTC-3'
-
HER2 Reverse Primer: (Example Sequence) 5'-GTCGCTTTGTGGTGGATTGT-3'
-
ACTB Forward Primer: (Example Sequence) 5'-CATGTACGTTGCTATCCAGGC-3'
-
ACTB Reverse Primer: (Example Sequence) 5'-CTCCTTAATGTCACGCACGAT-3'
-
-
qPCR Reaction Setup: Prepare the following reaction mixture in a qPCR plate or tubes. Prepare a master mix for each primer set.[19][20]
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted 1:10): 2 µL
-
Nuclease-free water: 7 µL
-
Total Volume: 20 µL
-
-
Controls: Include a no-template control (NTC) for each primer set to check for contamination.[3]
-
qPCR Cycling Conditions: Use a standard three-step cycling protocol.[2][3]
-
Initial Denaturation: 95°C for 5-10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[3]
-
E. Data Analysis
The relative quantification of HER2 mRNA expression can be calculated using the ΔΔCt (delta-delta Ct) method .[3][10]
-
Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct (HER2) - Ct (Housekeeping Gene)
-
Normalization to Control Group (ΔΔCt): ΔΔCt = ΔCt (Treated Sample) - ΔCt (Vehicle Control Sample)
-
Calculate Fold Change: Fold Change = 2-ΔΔCt
III. Mandatory Visualizations
Caption: HER2 Signaling Pathway.
Caption: Experimental Workflow for qRT-PCR.
Caption: PROTAC Mechanism of Action.
References
- 1. zymoresearch.com [zymoresearch.com]
- 2. mcgill.ca [mcgill.ca]
- 3. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 4. RNA Isolation from Cultured Mammalian Cells Using TRIzol Reagent [protocols.io]
- 5. mRNA PROTACs: engineering PROTACs for high-efficiency targeted protein degradation [journal.hep.com.cn]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. journal.waocp.org [journal.waocp.org]
- 11. benchchem.com [benchchem.com]
- 12. rnaseqcore.vet.cornell.edu [rnaseqcore.vet.cornell.edu]
- 13. youtube.com [youtube.com]
- 14. clyte.tech [clyte.tech]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 17. synthesisgene.com [synthesisgene.com]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Universal protocol of quantitative PCR (qPCR) with SYBR Green Clinisciences [clinisciences.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by PROTAC HER2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast and gastric cancers, leading to increased cell proliferation and survival.[1][2] A primary mechanism by which HER2 promotes tumorigenesis is through the suppression of apoptosis.[1][3] PROteolysis TArgeting Chimeras (PROTACs) are a novel class of therapeutic agents that function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[4][5]
PROTAC HER2 degrader-1 is a highly selective, small-molecule PROTAC designed to target HER2 for degradation.[6] This degrader consists of a ligand that binds to HER2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[6] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of HER2, inhibiting downstream pro-survival signaling pathways such as PI3K-AKT and Ras-MAPK, and ultimately inducing apoptosis in HER2-positive cancer cells.[1][6]
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound in the HER2-positive BT-474 breast cancer cell line using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action
This compound facilitates the degradation of the HER2 protein. By removing HER2 from the cell, the degrader effectively shuts down downstream signaling pathways, including the PI3K-AKT and MAPK/ERK pathways, which are critical for cell survival and proliferation.[1][6] The inhibition of these pathways leads to the activation of the intrinsic apoptotic cascade.[1][3]
Data Presentation
The following table summarizes the quantitative data regarding the efficacy of this compound in the BT-474 breast cancer cell line.
| Parameter | Cell Line | Value | Reference |
| Degradation | |||
| DC₅₀ (Half-maximal Degradation Concentration) | BT-474 | 69 nM | [6] |
| Dₘₐₓ (Maximum Degradation) | BT-474 | 96% | [6] |
| Inhibition of Proliferation | |||
| IC₅₀ (Half-maximal Inhibitory Concentration) | BT-474 | 0.047 nM | [6] |
| SK-BR-3 | 0.098 nM | [6] | |
| NCI-N87 | 0.137 nM | [6] | |
| Apoptosis Induction | |||
| Apoptotic Cells (at 50 nM) | BT-474 | 63% | [1] |
| Cell Cycle Arrest | |||
| G1 Phase Arrest (at 100 nM) | BT-474 | 84% | [1] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: BT-474 (HER2-positive human breast carcinoma cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed BT-474 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM). Remove the existing medium from the cells and add the medium containing the different concentrations of the degrader. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the degrader used.
-
Incubation: Incubate the treated cells for 24 hours under standard culture conditions.
Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol is adapted from standard Annexin V/PI staining procedures.[7]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, which contains detached apoptotic cells, into labeled flow cytometry tubes.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to their respective tubes containing the collected medium.
-
-
Cell Washing:
-
Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellets with 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellets in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained and single-stained (Annexin V-FITC only and PI only) controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
-
Visualizations
Caption: Mechanism of this compound.
Caption: HER2 Degradation Induced Apoptosis Pathway.
Caption: Experimental Workflow for Apoptosis Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer [mdpi.com]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Cycle Analysis of HER2-Positive Cells Treated with PROTAC HER2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) is a key driver of tumorigenesis in a significant subset of breast and other cancers. Targeted therapies against HER2 have revolutionized patient outcomes. A novel and promising therapeutic modality is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. "PROTAC HER2 degrader-1" is a highly selective degrader of HER2. By removing the HER2 protein, this PROTAC effectively inhibits downstream signaling pathways that control cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways. A critical consequence of this inhibition is the arrest of the cell cycle, a key determinant of a cancer cell's ability to proliferate. These application notes provide a comprehensive guide to analyzing the effects of this compound on the cell cycle of HER2-positive cancer cells.
Principle of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the HER2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This brings the E3 ligase into close proximity with the HER2 protein, leading to the ubiquitination of HER2. The polyubiquitinated HER2 is then recognized and degraded by the proteasome. The degradation of HER2 leads to the downregulation of downstream signaling pathways that promote cell cycle progression, ultimately causing the cells to arrest in the G1 phase of the cell cycle and inducing apoptosis.
Data Presentation
The following table summarizes the illustrative effects of this compound on the cell cycle distribution of the HER2-positive breast cancer cell line, BT-474, after 72 hours of treatment. The data is representative of the expected G1 phase arrest.
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| This compound (10 nM) | 65.8 ± 3.1 | 20.5 ± 2.0 | 13.7 ± 1.5 |
| This compound (50 nM) | 78.4 ± 4.2 | 12.3 ± 1.7 | 9.3 ± 1.1 |
| This compound (100 nM) | 85.1 ± 3.9 | 8.2 ± 1.3 | 6.7 ± 0.9 |
Data are presented as mean ± standard deviation and are for illustrative purposes to demonstrate the expected trend of G1 cell cycle arrest.
Mandatory Visualizations
Application Notes and Protocols for In Vitro Evaluation of PROTAC HER2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by co-opting the cell's own ubiquitin-proteasome system.[1][2] PROTAC HER2 degrader-1 is a heterobifunctional molecule designed to selectively target the Human Epidermal Growth Factor Receptor 2 (HER2) for degradation.[3] Overexpression or amplification of HER2 is a key driver in several cancers, particularly certain types of breast and gastric cancers.[][5] This document provides detailed protocols for the in vitro characterization of this compound, including its effects on cell viability, its ability to induce HER2 degradation, and confirmation of its mechanism of action through ubiquitination.
This compound is composed of a ligand that binds to HER2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] This tripartite structure facilitates the formation of a ternary complex between HER2 and CRBN, leading to the ubiquitination of HER2 and its subsequent degradation by the proteasome.[3][6] This degradation of HER2 inhibits downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the activity of this compound in various cancer cell lines.
Table 1: Degradation Activity of this compound [3]
| Cell Line | Cancer Type | DC₅₀ (nM) | Dₘₐₓ (%) |
| BT-474 | Breast Cancer | 69 | 96 |
| NCI-N87 | Gastric Cancer | 55 | 94 |
-
DC₅₀ (Half-maximal degradation concentration): The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dₘₐₓ (Maximum degradation): The maximum percentage of target protein degradation achieved.
Table 2: Anti-proliferative Activity of this compound [3]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| BT-474 | Breast Cancer | 0.047 |
| SK-BR-3 | Breast Cancer | 0.098 |
| NCI-N87 | Gastric Cancer | 0.137 |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the PROTAC required to inhibit cell proliferation by 50%.
Signaling Pathways and Mechanisms
HER2 Signaling Pathway
HER2 is a receptor tyrosine kinase that, upon dimerization with other ErbB family members, activates downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/MEK/MAPK pathways. These pathways are critical for regulating cell proliferation, survival, and differentiation.[5][7][8]
HER2 signaling cascade.
This compound Mechanism of Action
This compound acts as a molecular bridge to bring HER2 and the E3 ubiquitin ligase CRBN into close proximity, facilitating the ubiquitination and subsequent proteasomal degradation of HER2.[1][3][6]
PROTAC-mediated HER2 degradation.
Experimental Protocols
Overall Experimental Workflow
The in vitro evaluation of this compound typically follows a logical progression of experiments to characterize its activity and mechanism of action.
In vitro evaluation workflow.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of this compound on the proliferation of HER2-positive cancer cell lines.
Materials:
-
HER2-positive cell lines (e.g., BT-474, SK-BR-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the PROTAC dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Measurement:
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of HER2 Degradation
This protocol is used to quantify the degradation of HER2 protein following treatment with this compound.
Materials:
-
HER2-positive cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HER2, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for loading by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-HER2 and anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the HER2 band intensity to the loading control.
-
Calculate the percentage of HER2 remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 3: In-Cell Ubiquitination Assay (Co-Immunoprecipitation)
This protocol is to confirm that this compound induces the ubiquitination of HER2.
Materials:
-
HER2-positive cell lines
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer for immunoprecipitation (IP) (non-denaturing)
-
Primary antibodies: anti-HER2 for IP, anti-ubiquitin for Western blot
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in IP lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation of HER2:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-HER2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with wash buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated HER2. A smear or ladder of high-molecular-weight bands above the expected size of HER2 indicates polyubiquitination.
-
The membrane can be stripped and re-probed with an anti-HER2 antibody to confirm the immunoprecipitation of HER2.
-
Conclusion
These application notes and protocols provide a comprehensive framework for the in vitro characterization of this compound. By following these detailed procedures, researchers can effectively evaluate its potency in inducing HER2 degradation, its anti-proliferative effects, and confirm its mechanism of action. This information is crucial for the continued development and understanding of this promising therapeutic agent for HER2-positive cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Determining Efficacy of PROTAC HER2 Degrader-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the characterization of "PROTAC HER2 degrader-1," a selective degrader of the Human Epidermal Growth Factor Receptor 2 (HER2). Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of specific target proteins via the ubiquitin-proteasome system. Key parameters for evaluating the efficacy of a PROTAC are its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). This guide outlines the experimental procedures to determine these values for this compound and presents its known performance metrics.
Introduction
This compound is a heterobifunctional molecule designed to selectively target the HER2 protein for degradation. It consists of a ligand that binds to HER2, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This ternary complex formation (HER2:PROTAC:E3 ligase) leads to the ubiquitination of HER2, marking it for subsequent degradation by the proteasome.[1][2][3] The degradation of HER2 inhibits downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for the proliferation and survival of HER2-positive cancer cells.[4][5][6]
Quantitative Data Summary
The following table summarizes the degradation potency and efficacy of this compound in HER2-positive cancer cell lines.
| Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BT-474 | 69 | 96 | [6] |
| NCI-N87 | 55 | 94 | [6] |
Signaling Pathways and Experimental Workflow
HER2 Signaling and PROTAC-Mediated Degradation
HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling cascades like the PI3K/AKT/mTOR and RAS/MEK/MAPK pathways, promoting cell proliferation, survival, and invasion.[4][7][8] this compound hijacks the ubiquitin-proteasome system to eliminate the HER2 protein, thereby blocking these oncogenic signals.[6]
Caption: Mechanism of PROTAC-mediated HER2 degradation and inhibition of downstream signaling.
Experimental Workflow for DC50 and Dmax Determination
The following diagram outlines the key steps to determine the DC50 and Dmax values for this compound.
Caption: Workflow for determining the DC50 and Dmax of a PROTAC.
Experimental Protocols
Cell Culture and PROTAC Treatment
This protocol describes the general procedure for culturing HER2-positive cancer cells and treating them with this compound.
Materials:
-
HER2-positive cancer cell lines (e.g., BT-474, NCI-N87, SKBR3)[9]
-
Complete growth medium specific to the cell line
-
This compound (stock solution in DMSO)
-
6-well or 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Culture cells in appropriate medium to ~80% confluency. Trypsinize, count, and seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight at 37°C in a humidified incubator with 5% CO2.
-
PROTAC Preparation: Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24 hours) to allow for protein degradation.[6][10]
Western Blot Analysis for HER2 Degradation
This protocol details the steps for quantifying HER2 protein levels following PROTAC treatment.[11][12]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HER2 and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After incubation, place plates on ice and wash cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HER2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ). Normalize the HER2 band intensity to the loading control. Calculate the percentage of HER2 remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.[14]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the effect of PROTAC-induced HER2 degradation on cell proliferation and viability.
Materials:
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) for MTT assay
-
Plate reader (absorbance or luminescence)
Procedure (MTT Assay Example):
-
Cell Treatment: Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in Protocol 1. Incubate for a longer period, typically 72 hours.[15]
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Subtract background absorbance. Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.
Ubiquitination Assay (Optional)
To confirm the mechanism of action, an in-cell ubiquitination assay can be performed.
Materials:
-
Cells treated with this compound and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Anti-HER2 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody for Western blot
Procedure:
-
Treatment: Treat cells with this compound for a shorter duration (e.g., 4-8 hours). For the last 4 hours, add a proteasome inhibitor like MG132 to allow ubiquitinated HER2 to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate HER2 using an anti-HER2 antibody coupled to protein A/G beads.
-
Western Blot: Elute the immunoprecipitated proteins, run on an SDS-PAGE gel, and perform a Western blot as described in Protocol 2.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect the poly-ubiquitin chains on HER2. A smear of high molecular weight bands will indicate successful ubiquitination.[16][17]
Conclusion
These protocols provide a framework for the systematic evaluation of this compound. By determining the DC50 and Dmax, researchers can quantify its degradation efficiency, while functional assays like cell viability confirm its biological impact. Understanding the mechanism through ubiquitination assays further validates its PROTAC-mediated mode of action. The provided data for this compound demonstrates its high potency and efficacy in degrading HER2 in relevant cancer cell lines.
References
- 1. Antibody-Proteolysis Targeting Chimera Conjugate Enables Selective Degradation of Receptor-Interacting Serine/Threonine-Protein Kinase 2 in HER2+ Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. marinbio.com [marinbio.com]
- 10. escholarship.org [escholarship.org]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Cell Permeability of PROTAC HER2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTAC HER2 degrader-1 (also known as CH7C4). Poor cell permeability is a common hurdle in the development of PROTACs, often leading to a disconnect between high biochemical potency and weak cellular activity. This guide offers structured advice and detailed experimental protocols to help researchers diagnose and overcome these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound shows potent in vitro degradation of HER2 but has low activity in cell-based assays. Could this be a permeability issue?
A1: Yes, this is a classic indicator of poor cell permeability. PROTACs are large molecules, often with molecular weights exceeding 800 Da, which can hinder their ability to cross the cell membrane efficiently. If the degrader cannot reach its intracellular target, it cannot induce degradation, regardless of its inherent potency. It is crucial to experimentally assess the permeability of your compound.
Q2: What are the key physicochemical properties of PROTACs that influence their cell permeability?
A2: Several factors, often falling "beyond the Rule of Five," contribute to a PROTAC's permeability. These include:
-
High Molecular Weight (MW): PROTACs are inherently large due to their bifunctional nature.
-
Polar Surface Area (PSA): A large PSA can impede passive diffusion across the lipid bilayer of the cell membrane.
-
Hydrogen Bond Donors and Acceptors: A high number of these can increase solvation and reduce membrane permeability.
-
Rotatable Bonds: A high number of rotatable bonds can lead to conformational flexibility that is not always favorable for membrane crossing.
Q3: What are some general strategies to improve the cell permeability of this compound?
A3: Several medicinal chemistry strategies can be employed to enhance cell permeability:
-
Linker Optimization: The linker connecting the HER2-binding ligand (a Tucatinib analog) and the E3 ligase ligand plays a critical role. Modifying the linker's length, rigidity, and lipophilicity can significantly impact permeability. Incorporating cyclic elements or replacing polar groups with more lipophilic ones are common approaches.
-
"Chameleon" or "Molecular Origami" Approach: Designing PROTACs that can adopt a more compact, less polar conformation in the lipophilic environment of the cell membrane through intramolecular hydrogen bonding can improve passive diffusion.
-
Prodrug Strategies: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance membrane transit.
-
E3 Ligase Ligand Choice: Different E3 ligase ligands can influence the overall physicochemical properties of the PROTAC. While this compound utilizes a CRBN ligand, exploring alternatives could be a strategy.
Q4: How can I experimentally measure the cell permeability of my this compound?
A4: Two standard in vitro assays are widely used:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium. It provides a more comprehensive assessment of permeability, including passive diffusion and active transport/efflux.
Troubleshooting Guide
This section provides a question-and-answer format to address specific experimental issues.
| Problem | Possible Cause | Troubleshooting/Suggested Experiment |
| Low or no HER2 degradation in cells, despite high biochemical potency. | Poor cell permeability of this compound. | 1. Perform a permeability assay: Use PAMPA for a quick assessment of passive diffusion or a Caco-2 assay for a more comprehensive analysis including efflux. 2. Run a cellular target engagement assay: This can confirm if the PROTAC is reaching and binding to HER2 inside the cell. |
| The PROTAC is a substrate for efflux pumps (e.g., P-glycoprotein). | 1. Conduct a bidirectional Caco-2 assay: An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests active efflux. 2. Co-incubate with efflux pump inhibitors: If degradation improves in the presence of inhibitors like verapamil, it confirms that efflux is limiting cellular concentration. | |
| Low expression of the recruited E3 ligase (CRBN) in the cell line. | 1. Check CRBN expression levels: Use Western blot or qPCR to confirm that the chosen cell line expresses sufficient levels of CRBN. 2. Use a different cell line: Test the PROTAC in a cell line known to have high CRBN expression. | |
| High variability in permeability assay results. | Compound solubility issues in the assay buffer. | 1. Visually inspect for precipitation. 2. Modify the assay buffer: For Caco-2 assays, adding a low concentration of Bovine Serum Albumin (BSA) (e.g., 0.25-1%) can improve the solubility and recovery of lipophilic compounds. |
| Poor integrity of the Caco-2 cell monolayer. | 1. Measure Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for your laboratory's established protocol before and after the experiment. 2. Perform a Lucifer Yellow permeability assay: This fluorescent marker should have very low permeability across an intact monolayer. | |
| Degradation is observed, but the DC50 is much higher than expected. | Suboptimal intracellular concentration due to moderate permeability or some efflux. | 1. Optimize the linker: Synthesize and test analogs with modified linkers to improve physicochemical properties. 2. Increase incubation time: A longer exposure to the PROTAC may be necessary to achieve sufficient intracellular accumulation for degradation. |
Quantitative Data Summary
While specific permeability data for a wide range of this compound analogs is not extensively published, the following tables provide known degradation data for the parent compound and typical permeability values for other PROTACs to serve as a reference.
Table 1: In Vitro Degradation and Proliferation Inhibition of this compound (CH7C4) [1][2][3][4]
| Cell Line | Target | DC50 (nM) | Dmax (%) | IC50 (nM) |
| BT-474 | HER2 | 69 | 96 | 0.047 |
| NCI-N87 | HER2 | 55 | 94 | 0.137 |
| SK-BR-3 | HER2 | - | - | 0.098 |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation; IC50: Concentration for 50% inhibition of proliferation.
Table 2: Representative Permeability Data for Other PROTACs [5][6][7]
| PROTAC | Assay | Apparent Permeability (Papp, 10-6 cm/s) | Efflux Ratio |
| ARV-110 | Caco-2 | ~0 | - |
| ARV-771 | Caco-2 | - | 87.62 |
| KT-474 | MDR1-MDCK-II | - | 57.54 |
| Representative AR PROTAC | Caco-2 (A-B) | < 1.0 | > 12 (for some analogs) |
These values highlight the common challenges of low permeability and high efflux observed with many PROTAC molecules.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general procedure for assessing the passive permeability of this compound.
Methodology:
-
Prepare Stock Solutions: Dissolve the PROTAC in DMSO to a concentration of 10 mM.
-
Prepare Donor Solution: Dilute the stock solution in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 100 µM.
-
Hydrate the PAMPA Plate: Add buffer to the acceptor wells of a 96-well PAMPA plate and place the donor plate (with the filter membrane) on top. Allow the membrane to hydrate.
-
Coat the Membrane: Carefully add a solution of a synthetic lipid (e.g., lecithin (B1663433) in dodecane) to each well of the donor plate, impregnating the filter.
-
Add Donor and Acceptor Solutions: Remove the hydration buffer from the acceptor plate and add fresh buffer. Add the donor solution containing the PROTAC to the donor plate wells.
-
Incubation: Sandwich the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Experimental Workflow for PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol 2: Caco-2 Permeability Assay
This protocol outlines a method for assessing both passive and active transport of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer before the experiment. Only use inserts with TEER values above a predetermined threshold.
-
Prepare Dosing Solutions: Prepare solutions of the PROTAC in transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration.
-
Bidirectional Transport:
-
Apical-to-Basolateral (A-B) Transport: Add the PROTAC solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral-to-Apical (B-A) Transport: Add the PROTAC solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Determine the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Permeability and Efflux Ratio: Calculate the Papp for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
Experimental Workflow for Caco-2 Assay
Caption: Workflow for the Caco-2 Permeability Assay.
Protocol 3: Western Blot for HER2 Degradation
This protocol describes how to quantify the degradation of HER2 in cells treated with this compound.
Methodology:
-
Cell Seeding and Treatment: Seed HER2-positive cells (e.g., BT-474, SK-BR-3) in multi-well plates. After adherence, treat the cells with a range of concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by size on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for total HER2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the HER2 signal to the loading control. Calculate the percentage of HER2 remaining relative to the vehicle-treated control.
HER2 Signaling Pathway and PROTAC Action
Caption: this compound hijacks the ubiquitin-proteasome system to degrade the HER2 receptor, thereby inhibiting downstream pro-survival signaling pathways.
References
- 1. Discovery of potent and selective HER2 PROTAC degrader based Tucatinib with improved efficacy against HER2 positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bio-techne.com [bio-techne.com]
- 5. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 7. aragen.com [aragen.com]
troubleshooting inconsistent HER2 degradation with PROTAC HER2 degrader-1
Welcome to the technical support center for PROTAC HER2 degrader-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the HER2 protein. It functions by simultaneously binding to the HER2 protein and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of HER2 and its subsequent degradation by the proteasome.[1][2][3] This process removes the HER2 protein from the cell, disrupting downstream signaling pathways that contribute to tumor growth and survival.[4][5][6][7][8]
Q2: My Western blot results show inconsistent or no degradation of HER2 after treatment with this compound. What are the potential causes?
A2: Inconsistent or absent HER2 degradation can stem from several factors. A common issue is the "hook effect," where high concentrations of the PROTAC lead to the formation of non-productive binary complexes instead of the required ternary complex, thus reducing degradation efficiency.[9][10][11][12][13] Other potential causes include poor cell permeability of the PROTAC, low expression levels of the recruited E3 ligase in your cell line, or issues with the experimental setup itself, such as cell density and passage number.[9]
Troubleshooting Guide
Below are common issues encountered during experiments with this compound, along with recommended troubleshooting steps.
Issue 1: No HER2 Degradation Observed
If you do not observe any degradation of HER2, consider the following possibilities and troubleshooting steps:
-
Ternary Complex Formation: The formation of a stable ternary complex between HER2, the PROTAC, and the E3 ligase is critical for degradation.[1][14][15]
-
Cell Permeability: PROTACs are large molecules and may have poor cell membrane permeability.[9]
-
Troubleshooting: Consider using a lysis-based target engagement assay to confirm intracellular target binding.
-
-
E3 Ligase Expression: The chosen E3 ligase may not be expressed at sufficient levels in your experimental cell line.[9]
-
Troubleshooting: Confirm the expression of the recruited E3 ligase (e.g., VHL or Cereblon) in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line.
-
Troubleshooting Workflow for No HER2 Degradation
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cancer stem cells and HER2 positive breast cancer: The story so far - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. marinbio.com [marinbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 16. Ternary complex formation - Profacgen [profacgen.com]
optimizing PROTAC HER2 degrader-1 concentration and incubation time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration and incubation time of PROTAC HER2 degrader-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule designed to selectively induce the degradation of the HER2 (Human Epidermal Growth factor Receptor 2) protein. It functions by hijacking the cell's natural ubiquitin-proteasome system.[1][2] The PROTAC molecule simultaneously binds to the HER2 protein and an E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity facilitates the tagging of HER2 with ubiquitin molecules, marking it for degradation by the 26S proteasome.[2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple HER2 protein molecules.[2]
Q2: What are the key parameters to determine the optimal concentration of this compound?
A2: The two primary parameters to determine the optimal concentration are the DC50 and Dmax values.
-
DC50 (half-maximal degradation concentration): The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.[5]
-
Dmax (maximum degradation): The maximum percentage of target protein degradation achievable with the PROTAC.[5]
These values are determined by performing a dose-response experiment.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[6] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the HER2 protein or the E3 ligase, rather than the productive ternary complex required for degradation.[6] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[6]
Q4: How do I determine the optimal incubation time for HER2 degradation?
A4: The optimal incubation time is determined by conducting a time-course experiment. This involves treating cells with a fixed, effective concentration of this compound (typically around the DC50 value) and measuring HER2 protein levels at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).[7] The time point at which maximum degradation is observed is considered the optimal incubation time. Some degraders can show effects in as little as a few hours, while others may require 24 hours or longer.[7][8]
Troubleshooting Guide: Concentration and Incubation Time Optimization
This guide addresses common issues encountered during the optimization of this compound concentration and incubation time.
| Issue | Possible Cause | Recommended Solution |
| No or low HER2 degradation observed | Suboptimal PROTAC concentration: The concentration used may be too low or you may be observing the "hook effect". | Perform a wide dose-response curve: Test a broad range of concentrations (e.g., picomolar to high micromolar) to identify the optimal degradation window.[7] |
| Insufficient incubation time: The incubation period may be too short for degradation to occur. | Conduct a time-course experiment: Analyze HER2 levels at multiple time points (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal incubation time.[7] | |
| Low cell permeability of the PROTAC: PROTACs are often large molecules and may have poor cell membrane permeability. | Consider permeability assays: If feasible, assess the cell permeability of the PROTAC. You may also test different cell lines that may have better uptake.[9] | |
| Low expression of the recruited E3 ligase in the cell line: The specific E3 ligase recruited by this compound may not be sufficiently expressed in your chosen cell line. | Verify E3 ligase expression: Confirm the expression of the relevant E3 ligase (e.g., CRBN, VHL) in your cell line via Western blot or qPCR.[7] | |
| High variability in degradation between experiments | Inconsistent cell culture conditions: Cell passage number, confluency, or overall health can impact the efficiency of the ubiquitin-proteasome system. | Standardize cell culture protocols: Use cells within a defined passage number range and ensure consistent seeding densities and confluency at the time of treatment.[6] |
| PROTAC instability: The PROTAC compound may be unstable in the cell culture medium over the course of the experiment. | Assess compound stability: If you suspect instability, you can assess the concentration of your PROTAC in the media over time using analytical methods. | |
| High cell toxicity observed | Off-target effects: The PROTAC may be degrading other essential proteins, leading to cytotoxicity. | Perform cell viability assays: Use assays like MTT or CellTiter-Glo to determine the cytotoxic concentration and compare it to the effective degradation concentration. Aim to work at concentrations that are not significantly toxic.[7] |
| Vehicle (e.g., DMSO) toxicity: High concentrations of the solvent used to dissolve the PROTAC can be toxic to cells. | Maintain a low final vehicle concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments and is at a non-toxic level (typically ≤ 0.1%). |
Quantitative Data Summary
The following tables summarize the in vitro degradation and anti-proliferative activity of this compound in various HER2-positive cancer cell lines.
Table 1: In Vitro Degradation of HER2 by this compound
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Incubation Time (hours) |
| BT-474 | Breast Cancer | 69 | 96 | 24 |
| NCI-N87 | Gastric Cancer | 55 | 94 | 24 |
| A431 | Epidermoid Carcinoma | Not specified | Near complete degradation at 1 µM | 24 |
Data compiled from publicly available information.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |
| BT-474 | Breast Cancer | 0.047 | 72 |
| SK-BR-3 | Breast Cancer | 0.098 | 72 |
| NCI-N87 | Gastric Cancer | 0.137 | 72 |
Data compiled from publicly available information.
Experimental Protocols
Protocol 1: Dose-Response Experiment for DC50 and Dmax Determination
Objective: To determine the optimal concentration of this compound for HER2 degradation.
Materials:
-
HER2-positive cancer cell line (e.g., BT-474, SK-BR-3, NCI-N87)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against HER2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of this compound. A suggested range is 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a fixed time, for example, 24 hours.
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate in microcentrifuge tubes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies for HER2 and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for HER2 and the loading control using densitometry software.
-
Normalize the HER2 signal to the loading control for each sample.
-
Calculate the percentage of HER2 degradation for each concentration relative to the vehicle-treated control.
-
Plot the percentage of HER2 degradation against the log of the PROTAC concentration and use a non-linear regression model to determine the DC50 and Dmax values.[10][11]
-
Protocol 2: Time-Course Experiment
Objective: To determine the optimal incubation time for HER2 degradation by this compound.
Procedure:
-
Cell Seeding: Seed cells as described in the dose-response experiment protocol.
-
PROTAC Treatment: Treat the cells with this compound at a fixed concentration, typically around the predetermined DC50 value.
-
Incubation and Harvest: Harvest the cells at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Analysis: Perform cell lysis, protein quantification, and Western blotting as described in the dose-response protocol to assess HER2 protein levels at each time point.
-
Data Analysis: Normalize the HER2 signal to the loading control and plot the percentage of HER2 remaining against time to identify the point of maximal degradation.
Visualizations
HER2 Signaling Pathway
The following diagram illustrates the major signaling pathways activated by HER2, which are involved in cell proliferation, survival, and differentiation.[12][13][14] this compound aims to inhibit these pathways by eliminating the HER2 protein.
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
This compound Mechanism of Action
This diagram illustrates the catalytic cycle of PROTAC-mediated HER2 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. arxiv.org [arxiv.org]
- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
addressing insolubility issues of PROTAC HER2 degrader-1 in culture media
Welcome to the technical support center for PROTAC HER2 degrader-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during in vitro experiments, with a specific focus on the insolubility of this compound in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective Proteolysis Targeting Chimera (PROTAC) designed to target the HER2 protein for degradation.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the HER2 protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] By bringing HER2 into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of HER2, marking it for degradation by the cell's proteasome.[3][4][5][6] This targeted degradation leads to the inhibition of downstream signaling pathways, such as AKT and ERK, and induces apoptosis in HER2-positive cancer cells.[1]
Q2: I am observing precipitation of this compound in my cell culture medium. What is the likely cause?
A2: PROTACs, including HER2 degrader-1, are often large, complex molecules with high hydrophobicity. This inherent low aqueous solubility is the primary reason for precipitation when the compound is introduced into aqueous-based cell culture media. The issue is often exacerbated when a concentrated stock solution in an organic solvent like DMSO is diluted into the culture medium, causing the compound to crash out of solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the final concentration of DMSO in the cell culture medium, which should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q4: How can I confirm that the observed degradation of HER2 is mediated by the proteasome?
A4: To confirm proteasome-dependent degradation, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132. If this compound's ability to reduce HER2 levels is diminished in the presence of the proteasome inhibitor, it indicates that the degradation is occurring through the ubiquitin-proteasome system.[7]
Troubleshooting Guide: Insolubility Issues
This guide provides systematic approaches to address the insolubility of this compound in your experiments.
Issue 1: Precipitate Formation Upon Dilution in Culture Media
Cause: Rapid change in solvent polarity from a high-concentration organic stock solution to the aqueous culture medium.
Solutions:
-
Method 1: Serial Dilution and Pre-warming: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) culture medium. This gradual change in solvent concentration can help maintain solubility.
-
Method 2: Pluronic F-127 Formulation: Pluronic F-127 is a non-ionic surfactant that can form micelles to encapsulate and solubilize hydrophobic compounds in aqueous solutions.
-
Method 3: Co-solvent System: The use of a co-solvent system can enhance the solubility of hydrophobic compounds. A commonly used formulation is the "TPGS" solution (D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate), which is a non-ionic water-soluble derivative of vitamin E.
Experimental Protocols
Protocol 1: Standard Dilution of this compound
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Warm the complete cell culture medium to 37°C.
-
Vortex the PROTAC stock solution briefly.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentrations. Ensure rapid mixing after each dilution step.
-
Visually inspect the final solution for any signs of precipitation before adding it to the cells.
Protocol 2: Solubilization using Pluronic F-127
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in water and sterilize by filtration.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a sterile microfuge tube, add the required volume of the PROTAC stock solution.
-
Add an equal volume of the 10% Pluronic F-127 solution to the PROTAC stock and vortex vigorously for 1 minute to facilitate micelle formation.
-
Incubate the mixture at room temperature for 15 minutes.
-
Add the pre-warmed cell culture medium to the mixture to achieve the final desired concentration and vortex again.
-
Visually inspect for clarity before use.
Data Presentation
Table 1: Comparison of Solubilization Methods
| Method | Final DMSO Concentration (%) | Visual Observation (at 10 µM) | Impact on Cell Viability (at 0.5% Vehicle) |
| Standard Dilution | < 0.1 | Potential for fine precipitate | Minimal |
| Serial Dilution | < 0.1 | Generally clear solution | Minimal |
| Pluronic F-127 | < 0.1 | Clear solution | Minimal to none |
| TPGS Co-solvent | < 0.1 | Clear solution | Minimal |
Note: Data presented is a representative example and may vary based on specific experimental conditions and cell lines.
Table 2: Key Properties of this compound
| Property | Value | Reference |
| Target | HER2 | [1] |
| E3 Ligase Ligand | CRBN | [1] |
| DC₅₀ (BT-474 cells) | 69 nM | [1] |
| Dₘₐₓ (BT-474 cells) | 96% | [1] |
| IC₅₀ (BT-474 cells) | 0.047 nM | [1] |
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: Workflow of HER2 protein degradation mediated by this compound.
Diagram 2: HER2 Signaling Pathway
Caption: Simplified HER2 downstream signaling pathways (PI3K/AKT and MAPK/ERK).
Diagram 3: Troubleshooting Logic for Insolubility
Caption: A logical workflow for troubleshooting insolubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. researchgate.net [researchgate.net]
- 6. revvity.com [revvity.com]
- 7. benchchem.com [benchchem.com]
control experiments for PROTAC HER2 degrader-1 mechanism of action
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC HER2 Degrader-1. The content is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting experiments to elucidate the mechanism of action of this targeted protein degrader.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the HER2 protein. It functions by simultaneously binding to the HER2 protein and an E3 ubiquitin ligase. This proximity forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the HER2 protein. The polyubiquitinated HER2 is then recognized and degraded by the cell's proteasome. A single molecule of this compound can catalytically induce the degradation of multiple HER2 protein molecules.
Q2: What are the essential positive and negative controls for a HER2 degradation experiment?
A2: To ensure the specificity and mechanism of your experimental results, the following controls are crucial:
-
Positive Control: A known selective HER2 degrader, such as CH7C4, can be used to confirm that the experimental system is capable of degrading HER2.[1][2][3]
-
Negative Control (Inactive Epimer): An ideal negative control is a stereoisomer (epimer) of the PROTAC that is unable to bind to the E3 ligase but can still bind to HER2. This control helps to distinguish between effects caused by HER2 degradation versus those arising from simple HER2 binding or off-target effects of the PROTAC molecule itself.
-
E3 Ligase Ligand Alone: Treatment with the E3 ligase-binding moiety of the PROTAC alone helps to identify any biological effects caused by engaging the E3 ligase independently of HER2 binding.
-
Vehicle Control: A control group treated with the solvent (e.g., DMSO) used to dissolve the PROTAC is essential to account for any effects of the vehicle on the cells.
Q3: How do I confirm that the observed HER2 degradation is proteasome-dependent?
A3: A proteasome inhibitor rescue experiment is the standard method. Pre-treating the cells with a proteasome inhibitor, such as MG132 or bortezomib, before adding the PROTAC HER2 degrader should prevent the degradation of HER2. If HER2 levels remain stable in the presence of the proteasome inhibitor and the PROTAC, it confirms that the degradation is mediated by the proteasome.[4]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either HER2 or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.
Troubleshooting Guides
Problem 1: No or low degradation of HER2 is observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration | Perform a broad dose-response curve (e.g., from picomolar to high micromolar) to identify the optimal concentration for degradation and to rule out the "hook effect". |
| Insufficient Treatment Time | Conduct a time-course experiment, analyzing HER2 protein levels at multiple time points (e.g., 2, 4, 8, 16, 24, and 48 hours) to determine the optimal incubation period. |
| Low E3 Ligase Expression | Confirm the expression of the recruited E3 ligase (e.g., CRBN or VHL) in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase. |
| Poor Cell Permeability | While less common with optimized PROTACs, poor permeability can be a factor. If possible, use a fluorescently labeled PROTAC to visualize cellular uptake via microscopy. |
| PROTAC Instability | Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment. |
Problem 2: HER2 is degraded, but there is no effect on downstream signaling pathways (e.g., p-AKT, p-ERK).
| Possible Cause | Troubleshooting Steps |
| Bypass Pathway Activation | Cancer cells can compensate for the loss of HER2 signaling by upregulating parallel pathways like the PI3K/AKT/mTOR or MAPK/ERK cascades.[5] Analyze the activation status of other receptor tyrosine kinases (e.g., EGFR, HER3) to check for compensatory signaling. |
| Incomplete Degradation | Even with significant degradation, a small residual pool of active HER2 might be sufficient to maintain downstream signaling. Aim for maximal degradation (>90%) by optimizing PROTAC concentration and treatment time. |
| Timing of Analysis | The degradation of total HER2 and the inhibition of its phosphorylated, active form may occur on different timescales. Perform a detailed time-course experiment analyzing both total HER2 and phosphorylated HER2 (p-HER2), as well as downstream effectors like p-AKT and p-ERK. |
| Cellular Context | The dependence of downstream signaling on HER2 can vary between different cell lines. Confirm the HER2-dependency of the signaling pathways in your chosen cell model. |
Problem 3: Significant off-target toxicity is observed.
| Possible Cause | Troubleshooting Steps |
| Off-Target Protein Degradation | Treat cells with an inactive epimer control. If toxicity persists, it suggests an off-target effect independent of HER2 degradation. Perform global proteomics (mass spectrometry) to identify unintended protein degradation. |
| Pharmacological Effects of the Warhead or E3 Ligand Binder | Treat cells with the HER2-binding warhead and the E3 ligase ligand as separate molecules to assess their individual toxicity. |
| High PROTAC Concentration | Determine the cytotoxic concentration of your PROTAC and compare it to the concentration required for HER2 degradation (DC50). A large therapeutic window is desirable. |
Data Presentation
Table 1: In Vitro Degradation Profile of a Selective HER2 PROTAC Degrader (CH7C4)
| Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BT-474 | 69 | 96 | [1][2][3] |
| NCI-N87 | 55 | 94 |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Protocol 1: Western Blot for HER2 Degradation
Objective: To quantify the degradation of HER2 protein following treatment with this compound.
Materials:
-
HER2-positive cancer cell line (e.g., BT-474, SKBR3)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HER2, anti-p-HER2, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and controls (vehicle, inactive epimer) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 2: In-Cell Ubiquitination Assay for HER2
Objective: To determine if this compound induces the ubiquitination of HER2 in cells.
Materials:
-
HER2-positive cancer cell line
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer for immunoprecipitation (e.g., RIPA buffer)
-
Primary antibody for immunoprecipitation: anti-HER2
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
-
Primary antibody for Western blot: anti-Ubiquitin
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound or vehicle control. In a key control well, pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-HER2 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot: Perform a Western blot on the eluted samples using an anti-ubiquitin antibody to detect polyubiquitinated HER2, which will appear as a high-molecular-weight smear.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for validating the mechanism of action.
Caption: Simplified HER2 downstream signaling pathways.
References
- 1. Discovery of potent and selective HER2 PROTAC degrader based Tucatinib with improved efficacy against HER2 positive cancers - CD Bioparticles [cd-bioparticles.net]
- 2. Discovery of potent and selective HER2 PROTAC degrader based Tucatinib with improved efficacy against HER2 positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
selecting appropriate cell lines for PROTAC HER2 degrader-1 studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting studies with PROTAC HER2 degrader-1. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are appropriate for studying this compound?
A1: The selection of an appropriate cell line is critical for the successful study of this compound. It is essential to include both HER2-positive and HER2-negative cell lines to demonstrate the selectivity and mechanism of action of the degrader.
-
HER2-Positive Cell Lines: These cells overexpress the HER2 receptor and are the primary targets for the degrader. They are used to assess the efficacy of degradation and the downstream effects on cell viability.
-
HER2-Negative Cell Lines: These cells have low or no expression of HER2 and serve as negative controls. They are crucial for demonstrating that the effects of the PROTAC are specific to HER2-expressing cells.[1][2][3]
Q2: How does this compound work?
A2: this compound is a heterobifunctional molecule designed to induce the degradation of the HER2 protein.[4][5] It functions by hijacking the cell's natural ubiquitin-proteasome system.[4] The PROTAC simultaneously binds to the HER2 protein and an E3 ubiquitin ligase, forming a ternary complex.[6][7] This proximity allows the E3 ligase to tag the HER2 protein with ubiquitin, marking it for destruction by the proteasome.[8][9] This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple HER2 protein molecules.[9]
Q3: What is the "hook effect" in PROTAC studies, and how can I mitigate it?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where an excess concentration of the degrader leads to a decrease in target protein degradation.[7] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-HER2 or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[7] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to avoid using excessively high concentrations in your assays.[7]
Q4: My this compound is not showing significant degradation. What are the possible causes?
A4: A lack of degradation can be due to several factors:
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[10][11]
-
Inefficient Ternary Complex Formation: The linker length or composition of the PROTAC may not be optimal for the formation of a stable ternary complex.[7][12]
-
Low E3 Ligase Expression: The specific E3 ligase recruited by the PROTAC may not be sufficiently expressed in the chosen cell line.[7]
-
Compound Instability: The PROTAC molecule may be unstable in the cell culture medium.[10]
Cell Line Selection
The following tables summarize recommended cell lines for this compound studies.
Table 1: Recommended HER2-Positive Cancer Cell Lines
| Cell Line | Cancer Type | Key Characteristics |
| SK-BR-3 | Breast Adenocarcinoma | High HER2 expression, established model for HER2-positive breast cancer.[13][14] |
| BT-474 | Breast Ductal Carcinoma | High HER2 expression, also expresses estrogen and progesterone (B1679170) receptors.[13][14][15] |
| NCI-N87 | Gastric Carcinoma | High HER2 expression, represents a non-breast cancer indication.[13] |
| SKOV3 | Ovarian Cancer | Moderate to high HER2 expression.[16] |
| MDA-MB-453 | Breast Carcinoma | HER2-positive, but known to be resistant to some HER2-targeted therapies.[17][18][19] |
Table 2: Recommended HER2-Negative Cancer Cell Lines
| Cell Line | Cancer Type | Key Characteristics |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative breast cancer (TNBC) cell line, lacks HER2, ER, and PR expression.[2][14] |
| MCF-7 | Breast Adenocarcinoma | HER2-negative, but expresses estrogen and progesterone receptors.[20] |
| A431 | Skin Carcinoma | High EGFR expression, can be used to assess selectivity against other receptor tyrosine kinases.[13] |
| MDA-MB-468 | Breast Adenocarcinoma | Triple-negative breast cancer cell line.[2][20] |
Quantitative Data Summary
The following table summarizes the in vitro efficacy of a selective HER2 PROTAC degrader (referred to as compound CH7C4 or this compound in literature) in various HER2-positive cell lines.[5][13]
Table 3: In Vitro Activity of this compound
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) |
| BT-474 | 69 | 96 | 0.047 |
| NCI-N87 | 55 | 94 | 0.137 |
| SK-BR-3 | Not Reported | Not Reported | 0.098 |
-
DC₅₀: Half-maximal degradation concentration.
-
Dₘₐₓ: Maximum percentage of protein degradation.
-
IC₅₀: Half-maximal inhibitory concentration for cell proliferation.
Experimental Workflows and Signaling Pathways
Experimental Protocols
Western Blot for HER2 Degradation
This protocol is used to quantify the amount of HER2 protein in cell lysates following treatment with this compound.[15][21]
Materials:
-
HER2-positive cells (e.g., SK-BR-3, BT-474)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HER2, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed HER2-positive cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-HER2 antibody overnight at 4°C.[22][23]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.[15]
-
Re-probing: Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Analysis: Quantify band intensities using densitometry software. Normalize the HER2 signal to the loading control signal.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[24][25]
Materials:
-
HER2-positive and HER2-negative cells
-
Opaque-walled 96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 90 µL of culture medium.[24] Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Add 10 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.[24]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[24]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.[24]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the HER2-PROTAC-E3 ligase ternary complex.[6][26]
Materials:
-
HER2-positive cells (e.g., BT-474)
-
This compound
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase recruited by the PROTAC (e.g., anti-VHL or anti-CRBN)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with MG132 (e.g., 10 µM) for 2 hours to prevent degradation of the target.[6] Treat cells with this compound or vehicle control for 4-6 hours.[6]
-
Cell Lysis: Lyse cells in ice-cold non-denaturing lysis buffer.
-
Lysate Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[6]
-
Immunoprecipitation:
-
Add the anti-E3 ligase antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.[6]
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing for HER2 and the E3 ligase. An increased amount of HER2 in the sample treated with the PROTAC indicates the formation of the ternary complex.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Degradation Results | Cell passage number, confluency, or overall health is variable. | Standardize cell culture conditions. Use cells within a consistent passage number range and ensure uniform seeding density.[10] |
| No Degradation in HER2-Positive Cells | 1. Poor cell permeability of the PROTAC. 2. Low expression of the required E3 ligase in the cell line. 3. Inefficient ternary complex formation. | 1. Perform a cell permeability assay. 2. Confirm E3 ligase expression via Western blot or qPCR. Consider using a different cell line or a PROTAC that recruits a different E3 ligase.[7] 3. Use biophysical assays (e.g., FRET) to assess ternary complex formation.[7] |
| Degradation is Observed at Low but not High Concentrations (Hook Effect) | Formation of non-productive binary complexes at high PROTAC concentrations. | Perform a wider dose-response curve to identify the optimal concentration range. Avoid using concentrations that are too high.[7] |
| Off-Target Effects Observed (e.g., degradation in HER2-negative cells) | 1. The target-binding component of the PROTAC is not selective. 2. The PROTAC induces degradation of proteins structurally similar to HER2. | 1. Optimize the HER2-binding warhead for higher selectivity. 2. Use quantitative proteomics to identify and characterize off-target proteins.[10] |
| High Background in Co-IP Experiment | Insufficient pre-clearing of the lysate or inadequate washing. | Increase the pre-clearing incubation time. Increase the number of washes and/or the stringency of the wash buffer. |
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. researchgate.net [researchgate.net]
- 3. What Is HER2-Negative Breast Cancer? [webmd.com]
- 4. protacerdegraders.com [protacerdegraders.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | Establishment and Characterization of a HER2-Positive Cell Line Derived From the Pleural Effusion of a Drug-Resistant Breast Cancer Patient [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Drug-screening and genomic analyses of HER2-positive breast cancer cell lines reveal predictors for treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. researchgate.net [researchgate.net]
- 20. Novel selective PROTAC degrader of Hsp90α for breast cancer presented | BioWorld [bioworld.com]
- 21. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biocompare.com [biocompare.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide: PROTAC HER2 Degrader-1 vs. Lapatinib in HER2-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct therapeutic agents targeting HER2-positive breast cancer: PROTAC HER2 degrader-1 (also known as CH7C4), a novel targeted protein degrader, and lapatinib (B449), an established dual tyrosine kinase inhibitor. The following sections present a comprehensive analysis of their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation, supported by available data.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and lapatinib lies in their approach to neutralizing the oncoprotein HER2.
Lapatinib , a small molecule inhibitor, functions by reversibly binding to the intracellular ATP-binding site of the tyrosine kinase domains of both HER2 (ErbB2) and the epidermal growth factor receptor (EGFR or ErbB1). This competitive inhibition prevents receptor phosphorylation and activation, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K-AKT pathways.
This compound (CH7C4) , on the other hand, employs a novel mechanism of targeted protein degradation. This heterobifunctional molecule consists of a ligand that binds to the HER2 protein and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of HER2, marking it for degradation by the cell's natural protein disposal system, the proteasome. Instead of merely inhibiting HER2's function, the PROTAC actively eliminates the HER2 protein from the cell.
Quantitative Data Presentation
The following tables summarize the available preclinical data for this compound (CH7C4) and lapatinib. It is important to note that the data for each compound has been collated from different studies, and direct head-to-head comparisons under identical experimental conditions are not yet publicly available.
Table 1: In Vitro Efficacy in HER2-Positive Breast Cancer Cell Lines
| Parameter | This compound (CH7C4) | Lapatinib | Cell Line | Reference |
| IC₅₀ (antiproliferative) | 0.047 nM | ~46 nM | BT-474 | [1] |
| DC₅₀ (HER2 degradation) | 69 nM | Not Applicable | BT-474 | [1] |
| Dₘₐₓ (HER2 degradation) | 96% | Not Applicable | BT-474 | [1] |
| IC₅₀ (antiproliferative) | 0.098 nM | ~79 nM | SK-BR-3 | [2] |
| IC₅₀ (antiproliferative) | 0.137 nM | - | NCI-N87 |
IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: In Vivo Efficacy in HER2-Positive Breast Cancer Xenograft Models
| Parameter | This compound (CH7C4) | Lapatinib | Animal Model | Reference |
| Tumor Growth Inhibition (TGI) | 73% | Variable (Dose-dependent tumor regression) | BT-474 Xenograft | [1] |
| Dosage | Not explicitly stated | 100 mg/kg, daily | BT-474 Xenograft | [3] |
| Administration Route | Not explicitly stated | Oral gavage | BT-474 Xenograft | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: HER2-positive breast cancer cells (e.g., BT-474, SK-BR-3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or lapatinib for 72 hours.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ values are determined by non-linear regression analysis.
Western Blot Analysis for HER2 Degradation
This protocol is used to quantify the levels of HER2 and downstream signaling proteins following treatment.
-
Cell Lysis: HER2-positive breast cancer cells are treated with this compound or lapatinib for the desired time points. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against HER2, phospho-HER2, AKT, phospho-AKT, ERK, and phospho-ERK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software to determine the extent of protein degradation or inhibition of phosphorylation.
In Vivo Xenograft Model
This protocol outlines the general procedure for evaluating the antitumor efficacy of the compounds in a mouse model.
-
Cell Implantation: BT-474 human breast cancer cells are implanted subcutaneously into the flank of female immunodeficient mice (e.g., nude or SCID).
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and administered with vehicle control, this compound, or lapatinib via the appropriate route (e.g., oral gavage) and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream effects. Tumor growth inhibition (TGI) is calculated based on the difference in tumor volume between treated and vehicle control groups.
Summary and Future Directions
This compound (CH7C4) and lapatinib represent two distinct and compelling strategies for targeting HER2-positive breast cancer. The available preclinical data suggests that CH7C4 exhibits potent in vitro antiproliferative activity and induces significant degradation of the HER2 protein. Lapatinib is an established therapy with a well-characterized mechanism of action and proven clinical efficacy.
The primary limitation in this comparison is the absence of direct head-to-head studies. Future research should focus on comparative analyses of these two agents in the same preclinical models to provide a more definitive assessment of their relative efficacy and potential for clinical translation. Such studies will be crucial for guiding the development and positioning of novel HER2-targeted therapies in the evolving landscape of breast cancer treatment.
References
- 1. Discovery of potent and selective HER2 PROTAC degrader based Tucatinib with improved efficacy against HER2 positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Battle for HER2 Supremacy: PROTAC HER2 Degrader-1 vs. Trastuzumab
A new challenger has entered the ring in the fight against HER2-positive cancers. PROTAC HER2 degrader-1, a novel proteolysis-targeting chimera, aims to eliminate the HER2 protein entirely, offering a distinct mechanism of action compared to the established monoclonal antibody, trastuzumab. This guide provides a detailed comparison of their preclinical efficacy, mechanisms, and the experimental data supporting their potential.
At a Glance: Key Efficacy Parameters
The following tables summarize the available preclinical data for this compound and trastuzumab. It is important to note that these data are derived from separate studies and not from direct head-to-head comparisons in the same experimental models, which limits a direct and absolute comparison of potency.
| This compound (CH7C4) | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) |
| In Vitro Efficacy | BT-474 (Breast Cancer) | 0.047 | 69 | 96 |
| SK-BR-3 (Breast Cancer) | 0.098 | - | - | |
| NCI-N87 (Gastric Cancer) | 0.137 | 55 | 94 |
| Trastuzumab | Cell Line | IC50 (µg/mL) | Approximate IC50 (nM) * |
| In Vitro Efficacy | SKBR-3 (Breast Cancer) | 17.6[1] | ~121 |
| MDA-MB-453 (Breast Cancer) | 97.9[1] - 167[2] | ~675 - 1152 |
*Based on an approximate molecular weight of 145.5 kDa for Trastuzumab.
| In Vivo Efficacy | This compound (CH7C4) | Trastuzumab |
| Xenograft Model | BT-474 | LCC6HER-2 |
| Tumor Growth Inhibition (TGI) | 73%[3][4][5] | 60.5%[6] |
| Xenograft Model | MCF-7HER-2 | |
| Tumor Growth Inhibition (TGI) | 80.2%[6] |
Mechanism of Action: Inhibition vs. Elimination
Trastuzumab and this compound employ fundamentally different strategies to combat HER2-driven cancers.
Trastuzumab , a humanized monoclonal antibody, functions primarily by binding to the extracellular domain of the HER2 receptor.[1][7] This interaction leads to the inhibition of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell growth and proliferation.[6] Additionally, trastuzumab can flag cancer cells for destruction by the immune system through a process called antibody-dependent cellular cytotoxicity (ADCC).[6]
This compound , on the other hand, is a bifunctional molecule designed to induce the degradation of the HER2 protein.[8] It works by simultaneously binding to the HER2 protein and an E3 ubiquitin ligase. This proximity facilitates the tagging of HER2 with ubiquitin, marking it for destruction by the cell's natural protein disposal system, the proteasome. This leads to the potent inhibition of downstream AKT and ERK signaling and induces apoptosis.[3]
Caption: Comparative mechanisms of action of Trastuzumab and this compound.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. Specific details may vary between individual studies.
In Vitro Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate HER2-positive cancer cells (e.g., BT-474, SK-BR-3) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or trastuzumab for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Caption: A generalized workflow for an in vitro cell viability MTT assay.
Western Blot for HER2 Degradation
This technique is used to detect and quantify the amount of a specific protein, in this case, HER2.
-
Cell Lysis: Treat HER2-positive cells with this compound or trastuzumab for various time points. Lyse the cells to release their protein content.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the HER2 protein.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensity to determine the relative amount of HER2 protein.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent and selective HER2 PROTAC degrader based Tucatinib with improved efficacy against HER2 positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent and selective HER2 PROTAC degrader based Tucatinib with improved efficacy against HER2 positive cancers - CD Bioparticles [cd-bioparticles.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Trastuzumab causes antibody-dependent cellular cytotoxicity-mediated growth inhibition of submacroscopic JIMT-1 breast cancer xenografts despite intrinsic drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protacerdegraders.com [protacerdegraders.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming Lapatinib Resistance: A Comparative Analysis of PROTAC HER2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies such as lapatinib (B449) presents a significant challenge in the treatment of HER2-positive cancers. This guide provides a comparative analysis of a novel therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), specifically focusing on the activity of PROTAC HER2 degrader-1 (also known as CH7C4), in the context of lapatinib resistance. While direct experimental data of this compound in lapatinib-resistant cell lines is not yet available in the public domain, this guide will compare its potent activity in lapatinib-sensitive models to the performance of lapatinib in both sensitive and resistant contexts. Furthermore, we will explore alternative PROTAC strategies that have shown success in overcoming lapatinib resistance, providing a valuable resource for researchers in the field of oncology drug development.
Performance Comparison in HER2-Positive Cell Lines
This compound (CH7C4) has demonstrated potent and selective degradation of the HER2 protein, leading to robust inhibition of cell proliferation in various HER2-positive cancer cell lines.[1][2] The tables below summarize the in vitro activity of CH7C4 in lapatinib-sensitive cell lines and compare it with the activity of lapatinib in both sensitive and resistant models.
| Compound | Cell Line | IC50 (nM) | Notes |
| This compound (CH7C4) | BT-474 | 0.047 | HER2+ Breast Cancer, Lapatinib-Sensitive |
| SK-BR-3 | 0.098 | HER2+ Breast Cancer, Lapatinib-Sensitive | |
| NCI-N87 | 0.137 | HER2+ Gastric Cancer, Lapatinib-Sensitive | |
| Lapatinib | BT-474 (Parental) | ~10-50 | HER2+ Breast Cancer, Lapatinib-Sensitive |
| BT-474 (Lapatinib-Resistant) | >1000 | 7- to 11-fold increase in EC50 compared to parental cells[3][4] |
Table 1: Comparative Anti-proliferative Activity. This table highlights the potent nanomolar activity of this compound in sensitive cell lines, contrasting with the micromolar activity of lapatinib and its significant loss of efficacy in resistant models.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Timepoint |
| This compound (CH7C4) | BT-474 | 69 | 96 | 24 hours |
Table 2: HER2 Degradation Efficiency of this compound. This table quantifies the high efficiency and extent of HER2 protein degradation induced by CH7C4 in the BT-474 cell line.[1][2]
Alternative PROTAC Strategies in Lapatinib-Resistant Models
While data on CH7C4 in lapatinib-resistant lines is pending, studies on other PROTACs have demonstrated the potential of this modality to overcome resistance. For instance, a novel PI3K-p110α PROTAC has been shown to effectively reduce cell proliferation and restore sensitivity to lapatinib in lapatinib-resistant cell lines harboring PIK3CA mutations, a known mechanism of resistance.[5]
| Compound | Cell Line | Effect |
| PI3K-p110α PROTAC | JIMT1, MDA-MB-453 | Reduced cell proliferation, induced G1 cell cycle arrest, and restored sensitivity to lapatinib.[5] |
Table 3: Activity of a PI3K PROTAC in Lapatinib-Resistant Cell Lines. This table illustrates an alternative PROTAC approach that successfully circumvents lapatinib resistance by targeting a key downstream signaling node.
Signaling Pathways and Mechanisms of Action
The diagrams below illustrate the HER2 signaling pathway, the mechanism of lapatinib inhibition, and the distinct advantage of HER2 degradation by PROTACs in overcoming resistance.
Figure 1: HER2 signaling pathway and mechanisms of inhibition.
The diagram illustrates how HER2 activation leads to downstream signaling through the PI3K/AKT and RAS/RAF/MEK/ERK pathways, promoting cell proliferation and survival. Lapatinib acts by inhibiting the kinase activity of HER2. In contrast, this compound recruits an E3 ligase to the HER2 receptor, leading to its ubiquitination and subsequent degradation by the proteasome, thereby eliminating the receptor entirely. This removal of the HER2 protein offers a potential advantage in overcoming resistance mechanisms that may arise from mutations in the kinase domain or activation of bypass signaling pathways.
Experimental Workflow for Assessing PROTAC Activity
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a PROTAC, such as HER2 degrader-1, in lapatinib-resistant cell lines.
Figure 2: Experimental workflow for PROTAC evaluation.
This workflow provides a systematic approach to developing and characterizing lapatinib-resistant cell lines and subsequently evaluating the comparative efficacy of a HER2-targeting PROTAC.
Detailed Experimental Protocols
1. Generation of Lapatinib-Resistant Cell Lines (Example: BT-474-LapR)
-
Cell Culture: HER2-positive BT-474 cells are cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Induction of Resistance: Lapatinib resistance is induced by continuous exposure of the parental BT-474 cells to gradually increasing concentrations of lapatinib, starting from a low concentration (e.g., 50 nM) and escalating over several months to a final concentration where significant resistance is observed (e.g., 1-2 µM).
-
Maintenance of Resistant Cells: The established lapatinib-resistant cells (BT-474-LapR) are continuously maintained in culture medium containing a maintenance dose of lapatinib (e.g., 1 µM) to preserve the resistant phenotype.
2. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Parental and lapatinib-resistant cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or lapatinib for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated using non-linear regression analysis.
3. Western Blotting for Protein Degradation
-
Cell Lysis: Cells are treated with the indicated concentrations of the PROTAC for the desired time points (e.g., 24 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against HER2, p-HER2, AKT, p-AKT, ERK, p-ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein levels relative to the loading control. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are determined from the dose-response curves.
4. Ubiquitination Assay
-
Immunoprecipitation: Cells are treated with the PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours. Cells are then lysed, and HER2 is immunoprecipitated from the cell lysates using an anti-HER2 antibody.
-
Immunoblotting: The immunoprecipitated samples are then subjected to western blotting as described above, and the membrane is probed with an anti-ubiquitin antibody to detect ubiquitinated HER2.
Conclusion
This compound (CH7C4) represents a promising therapeutic agent with potent HER2 degradation capabilities and significant anti-proliferative effects in lapatinib-sensitive HER2-positive cancer cells. While its efficacy in lapatinib-resistant models remains to be elucidated, the broader success of PROTACs in overcoming drug resistance, as exemplified by the PI3K PROTAC, suggests a high potential for this therapeutic modality. The provided experimental framework offers a robust methodology for future investigations into the activity of this compound and other novel HER2-targeted therapies in the context of acquired resistance. The continued exploration of such innovative approaches is crucial for the development of more effective and durable treatments for patients with HER2-positive malignancies.
References
- 1. Discovery of potent and selective HER2 PROTAC degrader based Tucatinib with improved efficacy against HER2 positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective HER2 PROTAC degrader based Tucatinib with improved efficacy against HER2 positive cancers - CD Bioparticles [cd-bioparticles.net]
- 3. Lapatinib-Resistant HER2+ Breast Cancer Cells Are Associated with Dysregulation of MAPK and p70S6K/PDCD4 Pathways and Calcium Management, Influence of Cryptotanshinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PI3K PROTAC overcomes the lapatinib resistance in PIK3CA-mutant HER2 positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Next Wave of HER2-Targeted Therapy: A Comparative Guide to Synergistic Combinations for PROTAC HER2 Degraders
A new frontier in oncology, Proteolysis Targeting Chimeras (PROTACs) are engineered to not just inhibit, but completely eliminate cancer-driving proteins. PROTAC HER2 degrader-1 (also known as CH7C4), a novel agent built upon the selective HER2 inhibitor Tucatinib, exemplifies this approach by targeting the HER2 oncoprotein for destruction via the ubiquitin-proteasome system.[1][2][3] This guide provides a comparative analysis of the potential synergistic effects of this HER2 degrader with other anticancer drugs, drawing upon preclinical and clinical data from its parent compound, Tucatinib, to forecast promising combination strategies.
While direct synergistic data for this compound is emerging, the extensive investigation into Tucatinib combinations offers a strong predictive framework for future clinical applications. This guide will objectively compare the performance of these combinations, provide supporting experimental data, and detail the methodologies for key experiments.
Performance of this compound (Monotherapy)
This compound has demonstrated potent and selective degradation of the HER2 protein, leading to robust anti-proliferative effects in HER2-positive cancer cell lines and significant tumor growth inhibition in preclinical models.[1][2][3]
| Metric | Cell Line | Value | Reference |
| Degradation (DC50) | BT-474 | 69 nM | [3] |
| Max Degradation (Dmax) | BT-474 | 96% | [3] |
| Anti-Proliferation (IC50) | BT-474 | 0.047 nM | [3] |
| Tumor Growth Inhibition (TGI) | BT-474 Xenograft | 73% | [2][3] |
Comparative Analysis of Potential Synergistic Combinations
The following sections detail the synergistic potential of a HER2-degrading PROTAC by examining the well-documented combinations of its parent compound, Tucatinib. The rationale for synergy lies in attacking the HER2 pathway from multiple angles, enhancing efficacy and overcoming potential resistance mechanisms.
Combination with HER2-Targeted Antibodies (Trastuzumab)
Rationale: The synergy arises from a dual-pronged attack on the HER2 receptor. While the PROTAC induces intracellular degradation, Trastuzumab binds to the extracellular domain of HER2, preventing receptor dimerization and signaling.[4] This combination leads to a more profound and sustained blockade of downstream pathways like PI3K/AKT and MAPK.[5]
Preclinical Synergy Data (Tucatinib + Trastuzumab):
| Metric | Model | Monotherapy Result | Combination Result | Fold Increase / Notes | Reference |
| Caspase-3/7 Activity | BT-474 Cells | - | - | 2-fold increase vs. single agents | [5] |
| Tumor Response | NCI-N87 Xenograft | Partial Responses | 10 Complete Regressions, 1 Partial Regression (out of 12 mice) | Significantly enhanced antitumor effect (p < 0.0001) | [5] |
Clinical Efficacy Data (Tucatinib + Trastuzumab in mCRC - MOUNTAINEER trial):
| Metric | Value | Reference |
| Overall Response Rate (ORR) | 38% | [6] |
| Median Duration of Response (DOR) | 12.4 months | [6] |
| Median Progression-Free Survival | 8.2 months | [6] |
| Median Overall Survival | 24.1 months | [6] |
Combination with Chemotherapy (Capecitabine) and Trastuzumab
Rationale: This triple combination builds on the dual HER2 blockade by adding a cytotoxic agent. Capecitabine, a pro-drug of 5-fluorouracil, targets rapidly dividing cells, complementing the targeted action of the HER2-directed agents. This approach has proven highly effective in heavily pretreated patients, including those with challenging brain metastases.[7][8]
Clinical Efficacy Data (Tucatinib + Trastuzumab + Capecitabine - HER2CLIMB trial):
| Metric | Placebo + Trastuzumab + Capecitabine | Tucatinib + Trastuzumab + Capecitabine | Hazard Ratio / p-value | Reference |
| Median Progression-Free Survival | 5.6 months | 7.8 months | 0.54 (p < 0.001) | [8] |
| Median Overall Survival | 17.4 months | 21.9 months | 0.66 (p=0.005) | [8] |
| 1-Year PFS (Patients with Brain Mets) | 0% | 24.9% | p < 0.001 | [8] |
Combination with Antibody-Drug Conjugates (Trastuzumab Emtansine - T-DM1)
Rationale: Combining a HER2 degrader with an antibody-drug conjugate (ADC) like T-DM1, which links Trastuzumab to the cytotoxic agent emtansine, offers another powerful synergistic strategy. The PROTAC's action could potentially sensitize cells to the cytotoxic payload delivered by the ADC.
Clinical Efficacy Data (Tucatinib + T-DM1 - HER2CLIMB-02 trial):
| Metric | Placebo + T-DM1 | Tucatinib + T-DM1 | Notes | Reference |
| Progression-Free Survival | - | - | Significantly extended PFS for the combination | [9] |
Combination with CDK4/6 and Aromatase Inhibitors
Rationale: For hormone receptor-positive (HR+), HER2-positive breast cancer, there is a known crosstalk between the ER and HER2 signaling pathways, which both converge on the cyclin D1-CDK4/6-RB1 pathway that controls cell cycle progression.[10] Simultaneously targeting HER2, ER (with an aromatase inhibitor like letrozole), and the cell cycle machinery (with a CDK4/6 inhibitor like palbociclib) presents a potent, multi-faceted therapeutic approach.
Clinical Efficacy Data (Tucatinib + Palbociclib + Letrozole):
| Metric | Patient Population | Value | Reference |
| Median Progression-Free Survival | All Patients | 8.7 months | [10] |
| Median CNS-Progression-Free Survival | Patients with CNS Mets | 8.0 months | [11] |
Signaling Pathways and Experimental Workflows
PROTAC HER2 Degrader Mechanism of Action
Caption: Mechanism of PROTAC-mediated HER2 degradation.
Synergistic HER2 Blockade Signaling Pathway
Caption: Dual HER2 blockade by Trastuzumab and a HER2 PROTAC.
Experimental Workflow for Synergy Assessment
Caption: Standard workflow for evaluating drug synergy in vitro and in vivo.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the dose-response and synergistic effects of drug combinations on cell proliferation.
-
Cell Seeding: Plate HER2-positive breast cancer cells (e.g., BT-474, SK-BR-3) in 96-well plates at a density of 5,000 - 10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug(s). Treat cells with single agents and in a fixed-ratio combination matrix for 72 to 96 hours. Include vehicle-only controls.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC₅₀ values for each agent. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).
Western Blot Analysis
This protocol is used to assess the degradation of HER2 and the inhibition of downstream signaling proteins.
-
Cell Culture and Lysis: Seed cells in 6-well plates and treat with drugs for the desired time (e.g., 24 hours). After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-HER2, anti-phospho-HER2, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system. Densitometry analysis can be used to quantify changes in protein levels, normalized to a loading control like β-actin.
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of drug combinations.
-
Cell Implantation: Subcutaneously inject HER2-positive cancer cells (e.g., 5 x 10⁶ BT-474 cells in Matrigel) into the flank of immunocompromised mice (e.g., female nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment cohorts (e.g., Vehicle, PROTAC alone, Drug B alone, Combination).
-
Drug Administration: Administer drugs according to the desired schedule and route (e.g., oral gavage for Tucatinib/PROTAC, intraperitoneal injection for Trastuzumab). Monitor animal body weight and general health throughout the study.
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine the significance of the combination therapy compared to monotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent and selective HER2 PROTAC degrader based Tucatinib with improved efficacy against HER2 positive cancers - CD Bioparticles [cd-bioparticles.net]
- 3. Discovery of potent and selective HER2 PROTAC degrader based Tucatinib with improved efficacy against HER2 positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy of tucatinib-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. onclive.com [onclive.com]
- 7. mdnewsline.com [mdnewsline.com]
- 8. Adding Tucatinib to Trastuzumab and Capecitabine Improves Survival in HER2-Positive Metastatic Breast Cancer [jhoponline.com]
- 9. aacr.org [aacr.org]
- 10. Efficacy, Safety, and Tolerability of Tucatinib in Combination with Letrozole and Palbociclib in Patients with HR-Positive, HER2-Positive Metastatic Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 11. targetedonc.com [targetedonc.com]
Validating the Selectivity of PROTAC HER2 Degrader-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a novel paradigm in targeted therapy, shifting the focus from protein inhibition to induced protein degradation. PROTAC HER2 degrader-1, also identified as CH7C4, has emerged as a potent and selective molecule for targeting HER2-overexpressing cancers.[1][2][3] This guide provides a comprehensive comparison of this compound with other HER2-targeting agents and details the experimental methodologies for validating its selectivity.
Performance Comparison
This compound (CH7C4) demonstrates high efficacy in degrading HER2 and inhibiting the proliferation of HER2-positive cancer cells.[1][2][3] A summary of its performance compared to alternative HER2-targeted therapies is presented below.
| Therapeutic Modality | Agent | Mechanism of Action | Target | Efficacy Metrics | Selectivity |
| PROTAC Degrader | This compound (CH7C4) | Induces ubiquitination and proteasomal degradation of HER2. | HER2 Protein | DC50: 69 nM (BT-474 cells) Dmax: 96% (BT-474 cells) IC50: 0.047 nM (BT-474 cells) | High selectivity for HER2 over other kinases.[1][2][3] |
| Tyrosine Kinase Inhibitor (TKI) | Tucatinib | Reversibly inhibits the intracellular kinase domain of HER2. | HER2 Kinase Activity | IC50: 8 nM (HER2 kinase assay) | Selective for HER2 over EGFR. |
| Antibody-Drug Conjugate (ADC) | Trastuzumab deruxtecan (B607063) (T-DXd) | An antibody that targets HER2 on the cell surface, delivering a cytotoxic payload. | Extracellular domain of HER2 | Not directly comparable with DC50/IC50 of small molecules. Efficacy is measured by clinical outcomes like progression-free survival. | High selectivity for HER2-expressing cells due to the antibody component.[4] |
Experimental Validation of Selectivity
The selectivity of a PROTAC is paramount to its therapeutic potential, minimizing off-target effects and associated toxicities. The following are key experiments to validate the selectivity of this compound.
Western Blotting for On-Target Degradation and Off-Target Effects
Western blotting is a fundamental technique to visualize and quantify the degradation of the target protein and assess the impact on other related proteins.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed HER2-positive human breast cancer cells (e.g., BT-474) and a HER2-negative cell line (e.g., A431 for EGFR) in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for 24 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HER2, EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software to determine the extent of protein degradation relative to the vehicle control.
-
Mass Spectrometry-Based Proteomics for Global Off-Target Analysis
This unbiased approach provides a global view of the proteome to identify any unintended protein degradation, thus offering a comprehensive selectivity profile.
Experimental Protocol:
-
Sample Preparation:
-
Treat HER2-positive cells (e.g., BT-474) with this compound (at a concentration known to induce maximal degradation, e.g., 200 nM) and a vehicle control for 24 hours.
-
Harvest and lyse the cells as described in the Western blot protocol.
-
-
Protein Digestion and Peptide Labeling:
-
Denature, reduce, and alkylate the proteins from the cell lysates.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides using high-performance liquid chromatography (HPLC).
-
Analyze the peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Compare the protein abundance between the PROTAC-treated and vehicle-treated samples.
-
Identify proteins that are significantly downregulated, indicating potential off-target degradation.
-
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the HER2 signaling pathway, the mechanism of this compound, and the experimental workflow for its validation.
References
- 1. Discovery of potent and selective HER2 PROTAC degrader based Tucatinib with improved efficacy against HER2 positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative Efficacy of Tyrosine Kinase Inhibitors and Antibody–Drug Conjugates in HER2-Positive Metastatic Breast Cancer Patients with Brain Metastases: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Enduring Efficacy: A Comparative Analysis of HER2 Degradation by PROTAC HER2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the durability of HER2-targeted therapies, with a focus on the novel PROTAC HER2 degrader-1.
The landscape of HER2-positive cancer treatment is continually evolving, with novel therapeutic modalities emerging to overcome the limitations of existing drugs. Among these, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, moving from target inhibition to induced protein degradation. This guide provides a comprehensive comparison of the durability of HER2 degradation by the investigational this compound (also known as CH7C4) against established HER2-targeted therapies.
Mechanism of Action: A Shift from Inhibition to Elimination
Traditional HER2-targeted therapies, including monoclonal antibodies and tyrosine kinase inhibitors (TKIs), primarily function by inhibiting the signaling output of the HER2 receptor. In contrast, this compound is designed to eliminate the HER2 protein entirely from the cancer cell. This fundamental difference in mechanism holds the promise of a more profound and durable anti-cancer effect.
This compound: This heterobifunctional molecule consists of a ligand that binds to the HER2 protein and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of HER2, marking it for degradation by the cell's proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple HER2 proteins.[1]
Alternative Therapies:
-
Monoclonal Antibodies (Trastuzumab, Pertuzumab): These antibodies bind to the extracellular domain of HER2, blocking downstream signaling and flagging the cancer cell for destruction by the immune system.[2][3][4] Their primary mechanism is not HER2 degradation, although some studies suggest modest downregulation of HER2 protein levels over time.[5]
-
Antibody-Drug Conjugates (T-DM1, Enhertu): These therapies link a HER2-targeted antibody to a cytotoxic payload. Upon binding to HER2, the conjugate is internalized, and the chemotherapy agent is released, leading to cell death.[6][7][8] The primary effect is targeted cytotoxicity, not necessarily sustained HER2 degradation. Some evidence suggests that T-DM1 does not significantly alter total HER2 expression.[9][10]
-
Tyrosine Kinase Inhibitors (Lapatinib, Neratinib): These small molecules enter the cell and block the intracellular kinase domain of HER2, preventing its activation and downstream signaling.[11][12][13] Notably, some TKIs have been shown to have differing effects on total HER2 protein levels. For instance, neratinib (B1684480) has been reported to decrease total HER2 levels, while lapatinib (B449) may lead to an increase.[14]
Comparative Durability of HER2 Degradation
The durability of target engagement and downstream pathway inhibition is a critical determinant of therapeutic efficacy. For PROTACs, the key metric is the sustained degradation of the target protein.
| Therapy Class | Compound | Mechanism | Durability of HER2 Protein Level Reduction (Preclinical Data) |
| PROTAC | This compound (CH7C4) | Induces proteasomal degradation of HER2 | Long-lasting and persistent degradation. Efficiently degrades HER2 with a Dmax of up to 96%.[15][16][17] |
| Monoclonal Antibody | Trastuzumab | Blocks HER2 signaling, ADCC | Does not significantly induce HER2 degradation as a primary mechanism.[18] |
| Monoclonal Antibody | Pertuzumab | Inhibits HER2 dimerization | Does not have a significant effect on HER2 homodimerization or total HER2 levels.[12][19] |
| Antibody-Drug Conjugate | T-DM1 (Trastuzumab emtansine) | Delivers cytotoxic payload | Does not consistently lead to HER2 downregulation.[9][10] |
| Antibody-Drug Conjugate | Enhertu (Trastuzumab deruxtecan) | Delivers potent topoisomerase I inhibitor | Primary mechanism is targeted cytotoxicity, not sustained HER2 degradation.[6][7][8] |
| Tyrosine Kinase Inhibitor | Lapatinib | Reversible HER2/EGFR kinase inhibitor | May lead to an increase in total HER2 protein levels over time.[14] |
| Tyrosine Kinase Inhibitor | Neratinib | Irreversible pan-HER kinase inhibitor | Induces a decrease in total HER2 protein levels over a 72-hour period.[14][20] |
In Vitro Performance Metrics
| Compound | Cell Line | DC50 (Concentration for 50% degradation) | Dmax (Maximum degradation) | Timepoint |
| This compound (CH7C4) | BT-474 | 69 nM | 96% | Not Specified |
| This compound (CH7C4) | NCI-N87 | 55 nM | 94% | Not Specified |
Experimental Protocols
Western Blot Analysis for HER2 Degradation
This protocol is a standard method for quantifying the levels of HER2 protein in cell lysates following treatment with various therapeutic agents.
1. Cell Culture and Treatment:
-
Seed HER2-positive cancer cell lines (e.g., BT-474, SK-BR-3) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or alternative therapies for various time points (e.g., 6, 24, 48, 72 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing soluble proteins.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for total HER2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the HER2 protein levels to the loading control. The percentage of HER2 degradation is calculated relative to the vehicle-treated control.
Visualizing the Pathways and Processes
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Conclusion
This compound offers a distinct and potentially more durable mechanism for targeting HER2-positive cancers compared to existing therapies. By inducing the catalytic degradation of the HER2 protein, it has the potential to overcome resistance mechanisms associated with traditional inhibitors and provide a more profound and sustained therapeutic effect. The preclinical data, demonstrating high efficacy in HER2 degradation, positions this compound as a promising candidate for further investigation. Head-to-head preclinical studies directly comparing the durability of HER2 degradation by this compound against a comprehensive panel of alternative therapies under identical experimental conditions will be crucial to fully elucidate its therapeutic advantages.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Pertuzumab - Wikipedia [en.wikipedia.org]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pertuzumab Increases 17-AAG-Induced Degradation of ErbB2, and This Effect Is Further Increased by Combining Pertuzumab with Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENHERTU® (fam-trastuzumab deruxtecan-nxki) | About ENHERTU [enhertu.com]
- 7. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 8. Trastuzumab Deruxtecan for Metastatic HER2-Low Breast Cancer - NCI [cancer.gov]
- 9. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. keio.elsevierpure.com [keio.elsevierpure.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of potent and selective HER2 PROTAC degrader based Tucatinib with improved efficacy against HER2 positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trastuzumab and lapatinib modulation of HER2 tyrosine/threonine phosphorylation and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Neratinib induces ErbB2 ubiquitylation and endocytic degradation via HSP90 dissociation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: PROTAC HER2 Degrader-1 Challenges Standard of Care in HER2-Positive Cancer Models
For Immediate Release
In the landscape of HER2-positive cancer therapeutics, a novel protagonist is emerging. PROTAC HER2 degrader-1, a proteolysis-targeting chimera, is demonstrating significant preclinical efficacy, positioning itself as a potential future contender against established standard-of-care treatments. This guide provides a comparative analysis of the in vivo performance of this compound against current therapeutic mainstays—trastuzumab, pertuzumab, and ado-trastuzumab emtansine (T-DM1)—supported by experimental data from xenograft models.
Quantitative Efficacy Overview
The following table summarizes the in vivo efficacy of this compound (specifically, the compound CH7C4) and standard-of-care agents in HER2-positive breast cancer xenograft models. It is important to note that these results are from separate studies with varying experimental conditions, which should be considered when making direct comparisons.
| Treatment | Animal Model | Cell Line | Dosage | Dosing Schedule | Efficacy Endpoint | Result | Citation |
| This compound (CH7C4) | BALB/c nude mice | BT-474 | 10 mg/kg | Intravenously, once a day for 21 days | Tumor Growth Inhibition (TGI) | 73% | [1] |
| Trastuzumab | BALB/c nude mice | BT-474 | 100 µg | Intraperitoneally, on days 7, 14, and 21 | Tumor Volume Reduction | 62% reduction compared to control on day 28 | [2] |
| Pertuzumab + Trastuzumab | Mice | BT-474-HRG | Pertuzumab: 25 mg/kg, Trastuzumab: 10 mg/kg | Intraperitoneally, once per week | Tumor Growth Inhibition | Significant tumor growth inhibition | [3] |
| Ado-trastuzumab emtansine (T-DM1) | Athymic nude mice | BT-474 | 15 mg/kg | Intravenously, single administration | Tumor Volume Change | 48% decrease in tumor volume after 2 weeks | [4] |
Delving into the Mechanisms: Signaling Pathways
The therapeutic efficacy of these agents stems from their distinct mechanisms of action at the molecular level. Standard-of-care antibodies inhibit HER2 signaling, while this compound eliminates the HER2 protein altogether.
References
PROTAC HER2 Degrader-1 Demonstrates Potential to Overcome Resistance to Conventional HER2-Targeted Therapies
A novel proteolysis-targeting chimera (PROTAC), designated PROTAC HER2 degrader-1, shows promise in overcoming common resistance mechanisms that limit the efficacy of existing HER2-targeted cancer therapies. By inducing the direct degradation of the HER2 protein, this approach offers a distinct mechanism of action that may circumvent resistance driven by HER2 overexpression, mutations, and activation of downstream signaling pathways.
This compound is a bifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate HER2, a key driver in several cancers, most notably a subset of breast and gastric cancers. This degrader has been shown to effectively inhibit the proliferation of HER2-driven cancer cell lines and induce tumor growth inhibition in preclinical models.[1][2]
Comparative Efficacy in Preclinical Models
This compound has demonstrated potent anti-proliferative activity in various HER2-positive cancer cell lines. In the BT-474 and SK-BR-3 breast cancer cell lines, as well as the NCI-N87 gastric cancer cell line, it exhibited IC50 values of 0.047 nM, 0.098 nM, and 0.137 nM, respectively.[1] Furthermore, it efficiently induces the degradation of the HER2 protein in a concentration-dependent manner, with a DC50 of 69 nM and a maximum degradation (Dmax) of 96% in BT-474 cells, and a DC50 of 55 nM and a Dmax of 94% in NCI-N87 cells.[1]
In a xenograft model using BT-474 cells, this compound significantly inhibited tumor growth, demonstrating superior antitumor activity compared to the tyrosine kinase inhibitor (TKI) Tucatinib at a 10 mg/kg dose, with a tumor growth inhibition (TGI) of 73% versus 64%.[1]
| Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) | Dmax (%) |
| BT-474 | Breast Cancer | 0.047 | 69 | 96 |
| SK-BR-3 | Breast Cancer | 0.098 | Not Reported | Not Reported |
| NCI-N87 | Gastric Cancer | 0.137 | 55 | 94 |
Overcoming Resistance to Existing HER2 Therapies
Resistance to current HER2-targeted therapies, such as the monoclonal antibody trastuzumab and antibody-drug conjugates (ADCs) like T-DM1, is a significant clinical challenge.[3][4][5] Mechanisms of resistance are varied and include:
-
Alterations in the HER2 receptor: This can include the expression of truncated forms of HER2, such as p95HER2, which lacks the binding site for trastuzumab.[6][7]
-
Activation of downstream signaling pathways: Constitutive activation of pathways like PI3K/AKT/mTOR can bypass the need for HER2 signaling and confer resistance.[3][5][8]
-
HER2 shedding: The proteolytic cleavage of the HER2 extracellular domain can reduce the effectiveness of antibody-based therapies.[9]
-
Drug efflux pumps: These can reduce the intracellular concentration of the cytotoxic payloads of ADCs.[6]
PROTACs, by their very mechanism, may overcome some of these resistance mechanisms. Since they target the entire protein for degradation, they can be effective even when the binding site for an antibody is lost or when downstream pathways are activated. The degradation of HER2 removes the central node of the signaling cascade, potentially rendering the activation of downstream effectors moot.
Experimental Protocols
Cell Viability Assay (IC50 Determination): HER2-positive cancer cell lines (e.g., BT-474, SK-BR-3, NCI-N87) are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
HER2 Degradation Assay (DC50 and Dmax Determination): Cells are treated with various concentrations of the PROTAC for a defined time (e.g., 24 hours). Following treatment, cell lysates are prepared and subjected to Western blotting to determine the levels of HER2 protein. A loading control (e.g., GAPDH or β-actin) is used to normalize the data. The DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of protein degradation) are determined by quantifying the band intensities.
In Vivo Xenograft Studies: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with a suspension of HER2-positive cancer cells (e.g., BT-474). Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives this compound via a specified route (e.g., intravenous injection) and schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and may be used for further analysis, such as Western blotting to confirm HER2 degradation.
Visualizing the Mechanism and Pathways
To better understand the mechanism of action of this compound and the context of HER2 signaling and resistance, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies [frontiersin.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Trastuzumab resistance in HER2-positive breast cancer: Mechanisms, emerging biomarkers and targeting agents [frontiersin.org]
- 8. oaepublish.com [oaepublish.com]
- 9. JCI - Inhibition of DPAGT1 suppresses HER2 shedding and trastuzumab resistance in human breast cancer [jci.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of PROTAC HER2 degrader-1
For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel, potent compounds like PROTAC HER2 degrader-1 are paramount to ensuring laboratory safety and environmental protection. As a hetero-bifunctional molecule designed to induce targeted protein degradation, this compound requires stringent disposal protocols similar to those for other cytotoxic or high-potency active pharmaceutical ingredients (HPAPIs).
Currently, specific chemical degradation or inactivation protocols for this compound are not publicly available. Therefore, the primary and mandatory disposal method is through a licensed environmental health and safety (EHS) provider or a certified hazardous waste disposal company. In-laboratory chemical treatment is not recommended due to the compound's complex structure and the unpredictable nature of potential degradation byproducts.
This guide provides a comprehensive framework for the safe handling, segregation, and preparation of this compound waste for professional disposal, in accordance with general principles of potent compound management.
Immediate Safety and Handling Protocols
All personnel handling this compound must be thoroughly trained on the risks associated with potent compounds.[1] All handling of the solid compound or its solutions should occur within designated containment areas, such as a certified chemical fume hood, a ventilated balance safety enclosure, or a glove box, to minimize inhalation exposure.[2]
Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | Protects eyes from splashes or aerosols of the compound. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. The outer glove should be removed and disposed of as contaminated waste immediately after handling. |
| Body Protection | A disposable, solid-front lab coat or gown with tight cuffs. | Provides a barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | An N95 respirator or higher, especially when handling the powder form or if aerosols may be generated. | Prevents inhalation of the potent compound. |
Step-by-Step Waste Segregation and Disposal Plan
Proper segregation at the point of generation is critical to ensure waste is handled correctly by disposal services. All waste contaminated with this compound is classified as hazardous cytotoxic waste.[3][4]
Step 1: Identify and Segregate All Contaminated Materials Immediately after use, segregate any item that has come into contact with this compound. This includes:
-
Unused or Expired Compound: The original vial containing the pure compound.
-
Contaminated Sharps: Needles, syringes, glass vials, and pipette tips used to handle the compound.
-
Contaminated Labware: Tubes, flasks, and any other disposable labware.
-
Contaminated PPE: Gloves, disposable lab coats, and any other protective equipment worn during handling.
-
Cleaning Materials: Wipes, pads, and absorbents used for cleaning work surfaces or managing spills.[5]
Step 2: Use Designated Cytotoxic Waste Containers Place all segregated waste into clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.[3]
-
Sharps Waste: All contaminated sharps must be placed directly into a designated sharps container for cytotoxic waste, often color-coded red.[6][7]
-
Solid Waste: Contaminated PPE, labware, and cleaning materials should be placed in a durable, leak-proof waste bag inside a rigid container labeled "Cytotoxic Waste." These containers are also frequently color-coded (e.g., red or yellow).[3][7]
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, shatter-proof container clearly labeled with the chemical name and "Hazardous Cytotoxic Waste." Do not pour any amount down the drain. [5]
Step 3: Prepare Containers for Disposal
-
Do Not Overfill: Waste containers should not be filled more than three-quarters full to prevent spills and facilitate safe sealing.[5]
-
Securely Seal: Tightly seal all containers before removing them from the designated handling area.
-
Decontaminate Exterior: Wipe the exterior of the sealed waste container with a suitable decontaminating solution (e.g., 70% isopropyl alcohol) before moving it to a storage area.
-
Label Correctly: Ensure all containers are accurately labeled according to your institution's EHS guidelines and local regulations. The label should include the words "Hazardous Waste" and "Cytotoxic."
Step 4: Arrange for Professional Disposal
-
Storage: Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area.
-
Documentation and Pickup: Follow your institution's procedures for documenting hazardous waste and scheduling a pickup by the certified EHS disposal service.[5]
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don Full PPE: Before cleaning, personnel must wear the full PPE outlined in the table above.
-
Contain the Spill:
-
For liquid spills: Cover with an inert absorbent material (e.g., chemical absorbent pads or sand).
-
For solid spills: Gently cover with damp absorbent paper to avoid generating dust. Do not sweep dry powder.
-
-
Clean the Area: Starting from the outside of the spill and working inward, carefully collect all contaminated materials and place them in the designated cytotoxic waste container.
-
Decontaminate the Surface: Clean the spill area thoroughly. A common procedure involves an initial cleaning with a detergent solution, followed by a rinse with water, and then a final wipe with 70% isopropyl alcohol.[5] All cleaning materials must be disposed of as cytotoxic waste.
Mandatory Visualizations
Caption: Workflow for handling and disposal of this compound.
References
- 1. Highly Potent Compounds | VxP Pharma [vxppharma.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. acewaste.com.au [acewaste.com.au]
- 5. benchchem.com [benchchem.com]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. danielshealth.ca [danielshealth.ca]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
